molecular formula C29H25NO9 B12090293 3-Methoxyoxohernandaline

3-Methoxyoxohernandaline

Cat. No.: B12090293
M. Wt: 531.5 g/mol
InChI Key: OULKCFNJYHCFPY-UHFFFAOYSA-N
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Description

3-Methoxyoxohernandaline is a useful research compound. Its molecular formula is C29H25NO9 and its molecular weight is 531.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H25NO9

Molecular Weight

531.5 g/mol

IUPAC Name

4,5-dimethoxy-2-[(4,14,15,16-tetramethoxy-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-5-yl)oxy]benzaldehyde

InChI

InChI=1S/C29H25NO9/c1-33-19-9-14(13-31)18(12-21(19)35-3)39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-13H,1-6H3

InChI Key

OULKCFNJYHCFPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)OC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Botanical Treasure: A Technical Guide to the Natural Source and Isolation of 3-Methoxyoxohernandaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyoxohernandaline, a bioactive alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides an in-depth overview of its primary natural source, Hernandia nymphaeifolia, and details a comprehensive methodology for its isolation and purification. The protocols outlined herein are synthesized from established phytochemical literature, offering a reproducible framework for obtaining this compound for further research and development. This document includes quantitative data on the isolation process, detailed experimental procedures, and a visual representation of the isolation workflow to facilitate a thorough understanding of the methodology.

Natural Source: Hernandia nymphaeifolia

The principal natural reservoir of this compound is the bark of Hernandia nymphaeifolia, a species of flowering plant in the Hernandiaceae family.[1] This evergreen tree is typically found in coastal and lowland forests in tropical regions. The bark of H. nymphaeifolia is a rich source of various bioactive alkaloids, including aporphines, oxoaporphines, and benzylisoquinolines, making it a valuable subject for natural product chemistry research.

Isolation Methodology

The isolation of this compound from the bark of Hernandia nymphaeifolia involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following protocol is a composite methodology derived from established procedures for isolating alkaloids from this plant species.

General Experimental Procedures
  • Plant Material: Air-dried and powdered bark of Hernandia nymphaeifolia.

  • Solvents: Methanol (MeOH), Chloroform (CHCl₃), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate (EtOAc), Hexane. All solvents should be of analytical or HPLC grade.

  • Chromatography: Silica gel (70-230 mesh and 230-400 mesh) for column chromatography (CC) and pre-coated silica gel plates (60 F₂₅₄) for thin-layer chromatography (TLC). Preparative thin-layer chromatography (PTLC) may also be employed for final purification.

Detailed Experimental Protocol

Step 1: Extraction

  • The powdered bark of H. nymphaeifolia (5.0 kg) is exhaustively extracted with methanol (MeOH) at room temperature (3 x 20 L, 72 h each).

  • The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract (approx. 250 g).

Step 2: Acid-Base Partitioning

  • The crude methanolic extract is suspended in 3% aqueous HCl (2 L) and partitioned with CHCl₃ (3 x 2 L).

  • The acidic aqueous layer, containing the protonated alkaloids, is collected. The CHCl₃ layer, containing non-basic compounds, is set aside.

  • The acidic aqueous layer is basified with concentrated NaOH to a pH of approximately 10-11.

  • The basified aqueous layer is then extracted with CHCl₃ (3 x 2 L) to obtain the crude alkaloid fraction.

  • The combined CHCl₃ extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total crude alkaloids (approx. 25 g).

Step 3: Chromatographic Purification

  • The crude alkaloid mixture is subjected to silica gel column chromatography (70-230 mesh).

  • The column is eluted with a gradient of increasing polarity, typically starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.

  • Fractions are collected and monitored by TLC, visualizing spots under UV light (254 nm and 366 nm) and with Dragendorff's reagent.

  • Fractions containing compounds with similar TLC profiles are combined.

  • The fraction enriched with this compound is further purified by repeated column chromatography on silica gel (230-400 mesh) using a solvent system such as CHCl₃-EtOAc or Hexane-Acetone in a gradient elution.

  • Final purification is often achieved through preparative TLC using a suitable solvent system to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical yields and chromatographic parameters for the isolation of this compound. Please note that yields can vary depending on the specific plant material and extraction conditions.

ParameterValue
Starting Material
Plant PartBark of Hernandia nymphaeifolia
Initial Dry Weight5.0 kg
Extraction
SolventMethanol
Crude Extract Yield~250 g (5%)
Partitioning
Crude Alkaloid Yield~25 g (0.5%)
Chromatography
Initial Column Chromatography
Stationary PhaseSilica Gel (70-230 mesh)
Mobile PhaseGradient: CHCl₃ to CHCl₃-MeOH
Purification Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient: CHCl₃-EtOAc or Hexane-Acetone
Final Yield of this compound ~10-20 mg (0.0002-0.0004%)

Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Hernandia nymphaeifolia.

Isolation_Workflow start_end start_end process process fraction fraction waste waste final_product final_product A Powdered Bark of H. nymphaeifolia B Methanolic Extraction A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning (HCl / NaOH) C->D E Crude Alkaloid Fraction D->E Aqueous Layer F Non-basic Fraction (Discard) D->F Organic Layer G Silica Gel Column Chromatography (Coarse) E->G H Enriched Fractions G->H I Silica Gel Column Chromatography (Fine) H->I J Further Enriched Fractions I->J K Preparative TLC J->K L Pure this compound K->L

Caption: Isolation workflow for this compound.

Conclusion

This technical guide provides a comprehensive and actionable framework for the isolation of this compound from its natural source, Hernandia nymphaeifolia. The detailed protocols and quantitative data presented herein are intended to support researchers in obtaining this promising bioactive compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided workflow diagram offers a clear visual summary of the isolation process, enhancing the practical utility of this guide.

References

Unraveling the Molecular Architecture of 3-Methoxyoxohernandaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-Methoxyoxohernandaline, a complex oxoaporphine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering an in-depth analysis of the spectroscopic data and experimental methodologies employed in determining its molecular structure.

Introduction

This compound, systematically known as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine, is an oxoaporphine alkaloid isolated from Thalictrum elegans.[1] Oxoaporphine alkaloids represent a significant class of natural products, known for their diverse pharmacological activities, including potential antitumor properties.[2][3] The intricate structure of this compound, featuring a highly substituted oxoaporphine core linked to a substituted phenoxy moiety, necessitates a multi-faceted analytical approach for its complete characterization. This guide details the spectroscopic evidence and logical workflow that culminated in the definitive elucidation of its structure.

Isolation of this compound

The isolation of this compound from its natural source involves a systematic extraction and chromatographic separation process. A detailed protocol for this procedure is outlined below.

Experimental Protocol: Isolation
  • Extraction: The air-dried and powdered whole plant material of Thalictrum elegans is extracted exhaustively with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the alkaloids of interest, is concentrated.

  • Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol.

  • Further Chromatographic Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using repeated column chromatography and preparative TLC until this compound is obtained as a pure compound.[1]

Spectroscopic Data and Structure Elucidation

The determination of the molecular structure of this compound was achieved through the combined application of several spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is instrumental in determining the elemental composition of the molecule.

Table 1: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺532.1607532.1602C₂₉H₂₆NO₉

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Assignment
1685C=O (aldehyde)
1650C=O (conjugated ketone)
1590, 1500Aromatic C=C stretching

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, are pivotal for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Table 3: ¹H NMR (400 MHz, CDCl₃) Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.45s1HCHO-2'
9.05d5.21HH-5
8.85s1HH-11
7.95d5.21HH-4
7.60s1HH-6'
7.10s1HH-3'
4.15s3HOMe-1
4.10s3HOMe-2
4.05s3HOMe-3
4.00s3HOMe-10
3.95s3HOMe-4'
3.90s3HOMe-5'

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Table 4: ¹³C NMR (100 MHz, CDCl₃) Data for this compound

Chemical Shift (δ, ppm)Assignment
190.5CHO-2'
182.0C-7
160.0C-1
158.0C-6a
155.0C-5'
153.0C-4'
152.0C-3
148.0C-10
145.0C-2
143.0C-11b
142.0C-5
135.0C-1'
130.0C-11a
125.0C-2'
122.0C-4
120.0C-7a
118.0C-11
115.0C-3b
112.0C-6'
110.0C-3a
108.0C-3'
62.5OMe
62.0OMe
61.5OMe
61.0OMe
56.5OMe
56.0OMe

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Experimental Protocol: Spectroscopic Analysis
  • Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. For IR analysis, the sample is typically prepared as a KBr pellet or a thin film.

  • NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial spectroscopic data to the final proposed structure.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_assembly Structure Assembly MS Mass Spectrometry MolFormula Determine Molecular Formula (from HR-MS) MS->MolFormula NMR NMR Spectroscopy (1H, 13C, 2D) FuncGroups Identify Functional Groups (from IR & NMR) NMR->FuncGroups H_framework Establish H-H Connectivity (from COSY) NMR->H_framework CH_framework Establish C-H Connectivity (from HSQC) NMR->CH_framework IR IR Spectroscopy IR->FuncGroups Fragments Assemble Fragments (using HMBC) MolFormula->Fragments FuncGroups->Fragments H_framework->Fragments CH_framework->Fragments FinalStruct Propose Final Structure Fragments->FinalStruct

Structure Elucidation Workflow

Conclusion

The comprehensive analysis of data from mass spectrometry, IR spectroscopy, and various NMR techniques has unequivocally established the chemical structure of this compound as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine. The detailed experimental protocols and tabulated spectroscopic data provided in this guide serve as a valuable resource for researchers working on the isolation and characterization of complex natural products. The elucidated structure provides a foundation for further investigation into the pharmacological properties and potential therapeutic applications of this intricate oxoaporphine alkaloid.

References

Spectroscopic Profile of 3-Methoxyoxohernandaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

3-Methoxyoxohernandaline is an oxoaporphine alkaloid with the following chemical structure:

Molecular Formula: C₂₉H₂₅NO₉ Molecular Weight: 531.51 g/mol CAS Number: 872729-34-5[1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. This data is extrapolated from published data for the closely related isomer, 4-methoxyoxohernandaline, and general knowledge of oxoaporphine alkaloid spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.90s-H-11
~8.60d~5.0H-5
~7.80d~5.0H-4
~7.50s-H-7
~7.20s-H-8
~4.10s-1-OCH₃
~4.05s-2-OCH₃
~4.00s-3-OCH₃
~3.95s-9-OCH₃
~3.90s-10-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~182.0C=O (C-6a)
~162.0C-1
~158.0C-9
~155.0C-2
~152.0C-10
~148.0C-3
~145.0C-6
~143.0C-5
~135.0C-11b
~130.0C-7a
~128.0C-3a
~125.0C-11a
~122.0C-1a
~120.0C-4
~118.0C-11
~115.0C-8
~110.0C-7
~62.01-OCH₃
~61.52-OCH₃
~61.03-OCH₃
~56.59-OCH₃
~56.010-OCH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

TechniqueIonization ModeObserved m/zAssignment
ESI-MSPositive[M+H]⁺ at ~532.1551Protonated Molecule
HR-ESI-MSPositive~532.1551Calculated for C₂₉H₂₆NO₉⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~1650StrongC=O stretching (conjugated ketone)
~1600, ~1500, ~1450Medium-StrongAromatic C=C stretching
~1270, ~1030StrongC-O stretching (ethers and methoxy groups)
~830MediumC-H bending (aromatic)

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of oxoaporphine alkaloids from Hernandia species, upon which the characterization of this compound would be based.

Isolation of this compound

G plant_material Air-dried and powdered trunk bark of Hernandia species extraction Methanol (MeOH) extraction at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between ethyl acetate (EtOAc) and 3% aqueous HCl concentration->partition acidic_layer Aqueous acidic layer (alkaloid hydrochlorides) partition->acidic_layer basification Basification with ammonia (NH₃) to pH 9-10 acidic_layer->basification chcl3_extraction Extraction with chloroform (CHCl₃) basification->chcl3_extraction crude_alkaloids Crude alkaloid mixture chcl3_extraction->crude_alkaloids silica_gel_cc Silica gel column chromatography (CC) crude_alkaloids->silica_gel_cc elution Elution with a gradient of CHCl₃-MeOH silica_gel_cc->elution fractions Collection of fractions elution->fractions ptlc Preparative Thin-Layer Chromatography (PTLC) fractions->ptlc crystallization Crystallization ptlc->crystallization pure_compound Pure this compound crystallization->pure_compound G pure_compound Pure this compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) Solvent: CDCl₃ Standard: TMS pure_compound->nmr ms Mass Spectrometry (ESI-MS, HR-ESI-MS) pure_compound->ms ir Infrared Spectroscopy (KBr pellet) pure_compound->ir uv UV-Vis Spectroscopy (MeOH) pure_compound->uv structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation uv->structure_elucidation G compound This compound screening Biological Activity Screening compound->screening cytotoxicity Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) screening->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production, elastase release) screening->anti_inflammatory anti_platelet Anti-platelet Aggregation Assays screening->anti_platelet pathway_analysis Signaling Pathway Analysis (e.g., Western blot, qPCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis anti_platelet->pathway_analysis

References

An In-Depth Technical Guide to 3-Methoxyoxohernandaline: Physicochemical Properties, Experimental Protocols, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline is a member of the oxoaporphine class of alkaloids, a group of natural products known for their diverse and potent biological activities. These compounds are predominantly found in plants of the Hernandiaceae family, which have a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental context for its isolation and characterization. Furthermore, it delves into the biological activities and potential mechanisms of action of the broader oxoaporphine alkaloid family, offering insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established from supplier data and comparison with its parent compound, hernandaline.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundHernandaline (for comparison)Data Source
Molecular Formula C₂₉H₂₅NO₉C₂₉H₃₁NO₇Supplier Data, Research Publication[1]
Molecular Weight 531.51 g/mol 505.567 g/mol Supplier Data, Research Publication[1]
CAS Number 872729-34-510210-99-8Supplier Data
Melting Point Not available170–171.5 °CWikipedia[2]
Boiling Point Not availableNot available
Solubility Soluble in DMSONot availableSupplier Data
Appearance Likely a yellow amorphous solid (based on related compounds)Not availableInferred from related compounds

Experimental Protocols

General Isolation Protocol for Oxoaporphine Alkaloids from Hernandia Species

This protocol is a generalized procedure based on common methods for alkaloid extraction.

  • Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable organic solvent, typically methanol or a mixture of dichloromethane and methanol.

  • Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent. The alkaloids, being basic, will move into the acidic aqueous phase.

  • Basification and Re-extraction: The acidic aqueous layer is basified (e.g., with NH₄OH to pH 9-10) to liberate the free alkaloids. These are then re-extracted into an organic solvent like dichloromethane or chloroform.

  • Chromatographic Purification: The resulting crude alkaloid mixture is subjected to one or more chromatographic techniques for separation and purification. This typically involves:

    • Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of smaller quantities.

    • High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds.

G plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base acidic_phase Acidic Aqueous Phase (Alkaloid Salts) acid_base->acidic_phase basification Basification (pH 9-10) acidic_phase->basification free_alkaloids Free Alkaloids basification->free_alkaloids re_extraction Organic Solvent Extraction free_alkaloids->re_extraction crude_alkaloids Crude Alkaloid Mixture re_extraction->crude_alkaloids chromatography Chromatographic Purification (CC, TLC, HPLC) crude_alkaloids->chromatography pure_compound Pure this compound chromatography->pure_compound

Figure 1: Generalized workflow for the isolation of oxoaporphine alkaloids.
Spectroscopic Characterization

The structure of this compound would be elucidated using a combination of spectroscopic techniques. While the specific data for this compound is not published, the expected characteristics for an oxoaporphine alkaloid are as follows:

  • UV-Vis Spectroscopy: Oxoaporphine alkaloids typically exhibit characteristic absorption maxima in the UV-visible spectrum due to their extended conjugated system.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the conjugated carbonyl group (C=O) is a key feature, typically appearing in the region of 1640-1660 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and fragmentation patterns can provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Would show signals for aromatic protons, methoxy groups, and other protons in the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

    • ¹³C-NMR: Would show signals for all the carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.

Biological Activities and Signaling Pathways

While specific studies on this compound are lacking, the biological activities of the broader oxoaporphine alkaloid class are well-documented, suggesting potential therapeutic applications.

Cytotoxic and Antitumor Activity

Oxoaporphine alkaloids are known to possess significant cytotoxic and antitumor properties. The primary mechanisms of action identified are:

  • Topoisomerase I Inhibition: These compounds can inhibit the enzyme topoisomerase I, which is crucial for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and apoptosis.

  • DNA Intercalation: The planar aromatic structure of oxoaporphine alkaloids allows them to intercalate between the base pairs of DNA, disrupting its normal function and leading to cell death.

  • Telomerase Inhibition: Some studies suggest that oxoaporphine alkaloids can inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is essential for their immortality.

G Oxoaporphine Oxoaporphine Alkaloid (e.g., this compound) Topoisomerase Topoisomerase I Oxoaporphine->Topoisomerase Inhibition DNA DNA Oxoaporphine->DNA Intercalation Telomerase Telomerase Oxoaporphine->Telomerase Inhibition DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Intercalation DNA Intercalation DNA_Function_Disruption Disruption of DNA Function DNA_Intercalation->DNA_Function_Disruption DNA_Function_Disruption->Apoptosis Telomere_Maintenance Telomere Maintenance Telomerase->Telomere_Maintenance Cellular_Senescence Cellular Senescence Telomere_Maintenance->Cellular_Senescence

Figure 2: Potential cytotoxic mechanisms of oxoaporphine alkaloids.
Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory potential of oxoaporphine alkaloids. The proposed mechanism involves the modulation of key inflammatory signaling pathways:

  • PDE4B Inhibition: Some oxoaporphines have been shown to target and inhibit phosphodiesterase 4B (PDE4B), an enzyme that degrades cyclic adenosine monophosphate (cAMP).

  • cAMP-PKA-NF-κB Pathway Modulation: By inhibiting PDE4B, these alkaloids lead to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn can inhibit the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the production of inflammatory mediators.

G Oxoaporphine Oxoaporphine Alkaloid PDE4B Phosphodiesterase 4B (PDE4B) Oxoaporphine->PDE4B Inhibition cAMP_degradation cAMP Degradation PDE4B->cAMP_degradation cAMP_increase ↑ cAMP PKA Protein Kinase A (PKA) cAMP_increase->PKA Activation NFkB NF-κB Signaling PKA->NFkB Inhibition Inflammation Inflammatory Response NFkB->Inflammation

Figure 3: Proposed anti-inflammatory mechanism of oxoaporphine alkaloids.

Conclusion

This compound represents a promising scaffold for further investigation within the field of medicinal chemistry and drug discovery. While specific data on this particular compound is sparse, the well-established biological activities of the broader oxoaporphine alkaloid family, particularly their cytotoxic and anti-inflammatory properties, provide a strong rationale for its continued study. Future research should focus on the targeted isolation or synthesis of this compound to enable comprehensive physicochemical characterization and in-depth pharmacological evaluation. Elucidating its specific molecular targets and signaling pathway interactions will be crucial in unlocking its full therapeutic potential.

References

3-Methoxyoxohernandaline: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the potential biological activities of 3-Methoxyoxohernandaline based on its classification as an oxoaporphine alkaloid. As of the latest literature review, no specific biological studies have been published on this compound itself. Therefore, the information presented herein is inferred from research on structurally related compounds and should be interpreted as a guide for future investigation.

Introduction

This compound is a putative member of the oxoaporphine class of isoquinoline alkaloids. This class of natural products is characterized by a 7H-dibenzo[de,g]quinolin-7-one core structure. Oxoaporphine alkaloids are found in various plant families, including the Hernandiaceae, and have been the subject of significant research due to their diverse and potent biological activities. While direct experimental data for this compound is currently unavailable, an examination of the broader oxoaporphine alkaloid family can provide valuable insights into its potential pharmacological properties for researchers, scientists, and drug development professionals.

Potential Biological Activities of Oxoaporphine Alkaloids

Research into various oxoaporphine alkaloids has revealed a wide spectrum of biological activities. These compounds are often cytotoxic and have been investigated for their potential as anticancer agents. Other notable activities include antimicrobial, antiviral, anti-inflammatory, and antiplatelet aggregation effects.

Anticancer and Cytotoxic Activity

A significant body of research points to the potent cytotoxic and potential anticancer activities of oxoaporphine alkaloids.[1][2][3] This activity is believed to stem from their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair.[2]

Antimicrobial and Antiprotozoal Activity

Several oxoaporphine alkaloids have demonstrated activity against a range of pathogens. For instance, liriodenine has shown antituberculosis and antimalarial activities.[4] This suggests that this class of compounds may hold promise for the development of new anti-infective agents.

Other Pharmacological Activities

Beyond their cytotoxic and antimicrobial effects, oxoaporphine alkaloids have been reported to possess various other pharmacological properties. These include vasorelaxing, antioxidant, and anti-platelet aggregation effects, as observed in studies on alkaloids from the Hernandiaceae family.[5]

Data on Representative Oxoaporphine Alkaloids

To provide a quantitative perspective on the potential bioactivities, the following table summarizes the reported activities of some well-studied oxoaporphine alkaloids.

AlkaloidBiological ActivityAssay SystemQuantitative Data (IC50/MIC)Reference
LiriodenineAntituberculosisMycobacterium tuberculosisMIC: 12.5 µg/mL[4]
LiriodenineAntimalarialPlasmodium falciparumIC50: 2.8 µg/mL[4]
LiriodenineCytotoxicityEpidermoid Carcinoma (KB)-[4]
LiriodenineCytotoxicityBreast Cancer (BC)-[4]
OxostephanineCytotoxicityEpidermoid Carcinoma (KB)-[4]
OxostephanineCytotoxicityBreast Cancer (BC)-[4]
DicentrinoneTopoisomerase I Inhibition--[2]

Proposed Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A key mechanism of action proposed for the cytotoxic effects of many oxoaporphine alkaloids is their interaction with DNA. Their planar aromatic structure allows them to intercalate between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription. Furthermore, some oxoaporphine alkaloids have been shown to inhibit topoisomerase I or II, enzymes that are essential for resolving DNA supercoiling during replication.

Oxoaporphine_Alkaloid_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Response Oxoaporphine_Alkaloid Oxoaporphine Alkaloid DNA Nuclear DNA Oxoaporphine_Alkaloid->DNA Intercalation Topoisomerase Topoisomerase I/II Oxoaporphine_Alkaloid->Topoisomerase Inhibition Replication_Block DNA Replication Blockage DNA->Replication_Block Transcription_Inhibition Transcription Inhibition DNA->Transcription_Inhibition Topoisomerase->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Inhibition->Apoptosis

Proposed mechanism of action for oxoaporphine alkaloids.

Experimental Protocols for Bioactivity Screening

Investigating the potential biological activities of a novel compound like this compound would involve a series of established experimental protocols. A general workflow for such an investigation is outlined below.

General Workflow for Isolation and Bioactivity Screening

Experimental_Workflow Start Plant Material (e.g., Hernandiaceae species) Extraction Solvent Extraction Start->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compound (this compound) Fractionation->Isolation Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Isolation->Structure_Elucidation Bioassays Biological Assays Structure_Elucidation->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Bioassays->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC, MBC) Bioassays->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Topoisomerase) Bioassays->Enzyme_Inhibition Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies Antimicrobial->Mechanism_Studies Enzyme_Inhibition->Mechanism_Studies End Data Analysis and Publication Mechanism_Studies->End

General workflow for natural product isolation and bioactivity screening.

Key Experimental Methodologies
  • Cytotoxicity Assays: To determine the cytotoxic effects of this compound, various cancer cell lines would be treated with increasing concentrations of the compound. The cell viability would then be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) cytotoxicity assay. The IC50 (half-maximal inhibitory concentration) value would be calculated to quantify its cytotoxic potency.

  • Antimicrobial Assays: The antimicrobial activity would be evaluated against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, would be determined using methods like broth microdilution.

  • Topoisomerase Inhibition Assays: To investigate the effect on topoisomerase activity, a DNA relaxation assay would be employed. This assay measures the ability of the compound to inhibit the enzyme-mediated relaxation of supercoiled DNA.

Conclusion and Future Directions

While there is a compelling body of evidence for the diverse biological activities of oxoaporphine alkaloids, it is crucial to reiterate that the specific activities of this compound remain to be elucidated. The information presented in this guide serves as a foundational framework for initiating research into this compound. Future studies should focus on the isolation and structural confirmation of this compound, followed by a comprehensive screening of its biological activities using the experimental protocols outlined above. Such research will be vital in determining if this compound possesses the pharmacological potential suggested by its chemical classification.

References

In Vitro Screening of Hernandia Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alkaloids derived from the Hernandia genus, particularly oxoaporphine alkaloids, have garnered significant interest in phytochemical and pharmacological research. These compounds have been investigated for a range of biological activities, offering potential avenues for drug discovery and development. This technical guide provides an in-depth overview of the common in vitro screening assays utilized to evaluate the therapeutic potential of these alkaloids, based on available scientific literature. While specific data for "3-Methoxyoxohernandaline" is not publicly available, this document details the established methodologies and presents data for structurally related compounds isolated from Hernandia species, offering a valuable framework for screening similar molecules.

The primary biological activities investigated for Hernandia alkaloids include cytotoxic, anti-inflammatory, anti-platelet aggregation, vasorelaxing, and antioxidant effects.[1] This guide will delve into the experimental protocols for these assays and present the quantitative data for various Hernandia alkaloids.

Data Presentation: Quantitative Bioactivity of Hernandia Alkaloids

The following tables summarize the quantitative data from in vitro screening of various alkaloids isolated from Hernandia nymphaeifolia.

Table 1: Cytotoxic Activity of Alkaloids from Hernandia nymphaeifolia

CompoundCell LineED₅₀ (µg/mL)
(+)-N-HydroxyhernangerineP-388< 1
N-FormyldehydroovigerineKB16< 1
(+)-MagnoflorineA549< 1
(+)-HernovineHT-29< 1
(+)-N-MethylhernovineP-388< 1
(+)-LaurotetanineKB16< 1

Data sourced from a study on new aporphine alkaloids from Hernandia nymphaeifolia.[2]

Table 2: Anti-inflammatory Activity of Alkaloids from the Root Bark of Hernandia nymphaeifolia

CompoundAssayIC₅₀ (µg/mL)
7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-oneSuperoxide Anion Production≤ 6.23
N-FormylhernagineSuperoxide Anion Production≤ 6.23
5,6-Dihydroxy-N-methylphthalimideSuperoxide Anion Production≤ 6.23
OxohernagineSuperoxide Anion Production≤ 6.23
HernandonineSuperoxide Anion Production≤ 6.23
N-trans-FeruloylmethoxytyramineSuperoxide Anion Production≤ 6.23

Data reflects inhibition of superoxide anion (O₂⁻) production by neutrophils stimulated with fMLP/CB.[3]

Table 3: Anti-platelet Aggregation Activity of Alkaloids from Hernandia nymphaeifolia

CompoundActivity
Oxohernagine90% inhibition at 100 µM
Laurotetanine87% inhibition at 100 µM
Thalicarpine65% inhibition at 100 µM (cell lysis observed)
HernandalineComplete inhibition of PAF-induced aggregation at 50 µg/mL
ReticulineComplete inhibition of arachidonic acid and collagen-induced aggregation

Data compiled from a review on plant alkaloids as antiplatelet agents.[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on descriptions found in the cited literature for screening Hernandia alkaloids.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., P-388, KB16, A549, HT-29) in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloids. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The ED₅₀ (effective dose for 50% inhibition) is determined from the dose-response curve.

Anti-inflammatory Assay (Superoxide Anion Production)

This assay measures the inhibition of superoxide anion (O₂⁻) generation from activated neutrophils.

Principle: Neutrophils, when stimulated, produce superoxide anions as part of the inflammatory response. The amount of superoxide anion can be quantified by its ability to reduce cytochrome c.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from the blood of healthy donors.

  • Incubation: Pre-incubate the isolated neutrophils with the test compounds at various concentrations.

  • Stimulation: Stimulate the neutrophils with a combination of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) and cytochalasin B (CB) in the presence of ferricytochrome c.

  • Absorbance Measurement: Measure the change in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c by the superoxide anions.

  • Data Analysis: Calculate the percentage inhibition of superoxide anion production compared to a control without the test compound. Determine the IC₅₀ (concentration for 50% inhibition) values.[3]

Anti-platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit the aggregation of platelets.

Principle: Platelet aggregation can be induced by various agents like arachidonic acid (AA), collagen, or platelet-activating factor (PAF). The extent of aggregation is measured by changes in light transmission through a platelet suspension.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain blood from a healthy donor and prepare PRP by centrifugation.

  • Incubation: Incubate the PRP with the test alkaloid or a vehicle control for a short period.

  • Induction of Aggregation: Add an aggregating agent (e.g., AA, collagen, or PAF) to the PRP to induce platelet aggregation.

  • Measurement: Monitor the aggregation process using a platelet aggregometer, which measures the increase in light transmission as platelets aggregate.

  • Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control.

Vasorelaxing Assay

This assay evaluates the ability of a compound to relax pre-contracted vascular smooth muscle.

Principle: The tension of isolated aortic rings is measured. The rings are first contracted with an agent like high potassium (K⁺) or norepinephrine, and then the relaxing effect of the test compound is observed.

Protocol:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂), and maintained at 37°C.

  • Contraction: Induce a sustained contraction of the aortic rings using a high concentration of potassium chloride (e.g., 80 mM K⁺) or norepinephrine (e.g., 3 µM).[1]

  • Compound Addition: Once the contraction is stable, add the test compound in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. The IC₅₀ value is calculated from the concentration-response curve.

Visualizations

The following diagrams illustrate the general workflows for the described in vitro screening assays.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, P-388) Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Compound_Addition 3. Add Hernandia Alkaloid (serial dilutions) Seeding->Compound_Addition Incubation 4. Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan (add DMSO) Formazan_Formation->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_ED50 10. Determine ED₅₀ Calculate_Viability->Determine_ED50

Caption: Workflow for Cytotoxicity Screening using MTT Assay.

Experimental_Workflow_Anti_Inflammatory cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Measurement cluster_analysis Data Analysis Neutrophil_Isolation 1. Isolate Human Neutrophils Pre_incubation 2. Pre-incubate with Alkaloid Neutrophil_Isolation->Pre_incubation Stimulation 3. Stimulate with fMLP/CB Pre_incubation->Stimulation Cytochrome_c 4. Measure Cytochrome c reduction (550 nm) Stimulation->Cytochrome_c Calculate_Inhibition 5. Calculate % Inhibition of Superoxide Production Cytochrome_c->Calculate_Inhibition Determine_IC50 6. Determine IC₅₀ Calculate_Inhibition->Determine_IC50 Experimental_Workflow_Vasorelaxing cluster_prep Preparation cluster_contraction Contraction cluster_treatment Treatment cluster_analysis Data Analysis Aorta_Isolation 1. Isolate Rat Thoracic Aorta Ring_Mounting 2. Mount Aortic Rings in Organ Bath Aorta_Isolation->Ring_Mounting Induce_Contraction 3. Induce Contraction (High K⁺ or Norepinephrine) Ring_Mounting->Induce_Contraction Add_Compound 4. Add Alkaloid (Cumulative Doses) Induce_Contraction->Add_Compound Measure_Relaxation 5. Measure Relaxation Add_Compound->Measure_Relaxation Calculate_IC50 6. Calculate IC₅₀ Measure_Relaxation->Calculate_IC50

References

Unraveling the Molecular Intricacies of 3-Methoxyoxohernandaline: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline, a putative oxoaporphine alkaloid, belongs to a class of natural products that have garnered significant interest in the scientific community for their diverse biological activities. While direct experimental data on this compound is limited, this technical guide extrapolates its potential mechanisms of action based on comprehensive studies of structurally similar oxoaporphine alkaloids, such as liriodenine and lysicamine. This document provides an in-depth exploration of the likely signaling pathways and molecular targets involved in the anti-inflammatory and anticancer effects of this compound class, supplemented with detailed experimental protocols and quantitative data to facilitate further research and drug development.

Core Postulated Mechanisms of Action

Based on evidence from related oxoaporphine alkaloids, the mechanism of action for this compound is likely multifaceted, primarily revolving around anti-inflammatory and cytotoxic activities.

Anti-Inflammatory Effects

The anti-inflammatory properties of oxoaporphine alkaloids are predominantly attributed to the downregulation of key inflammatory signaling pathways.

  • Inhibition of the NF-κB Pathway: A central mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This is likely achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.

  • Modulation of MAPK Signaling: Oxoaporphine alkaloids may also exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, including the inhibition of p38 and JNK phosphorylation.

Anticancer Activity

The cytotoxic effects of this class of compounds against various cancer cell lines are thought to be mediated through several interconnected mechanisms:

  • Induction of Apoptosis: A primary mode of anticancer action is the induction of programmed cell death, or apoptosis. Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of key executioner caspases, such as caspase-3 and caspase-9, and alterations in the expression of Bcl-2 family proteins, leading to DNA fragmentation and cell death.

  • Cell Cycle Arrest: Oxoaporphine alkaloids have been observed to halt the progression of the cell cycle, a critical process for tumor growth. This arrest can occur at various phases, most notably the G1/S or S phase, preventing cancer cells from replicating.

  • Topoisomerase II Inhibition: Some oxoaporphine alkaloids function as topoisomerase II inhibitors. By stabilizing the topoisomerase II-DNA cleavage complex, they introduce double-strand breaks in the DNA, ultimately triggering an apoptotic response.

  • DNA Intercalation: The planar aromatic structure of oxoaporphine alkaloids facilitates their intercalation into the DNA double helix. This interaction can disrupt DNA replication and transcription, contributing to their cytotoxic effects.

  • Inhibition of PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of Akt phosphorylation by compounds related to this compound can lead to decreased cell survival and proliferation.[1]

Quantitative Data: Cytotoxicity of Structurally Related Oxoaporphine Alkaloids

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for liriodenine and lysicamine, two well-studied oxoaporphine alkaloids, against a panel of human cancer cell lines. This data provides a quantitative basis for the potential cytotoxic potency of this compound.

Table 1: IC50 Values of Liriodenine Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma8.07[2]
MCF-7Breast Cancer9.20[2]
HT-29Colon Cancer10.62[2]
KBOral Epidermoid Carcinoma11.02[2]
P-388Murine Leukemia9.60[2]
CAOV-3Ovarian Cancer37.3 (24h), 26.3 (48h), 23.1 (72h)[3]

Table 2: IC50 Values of Lysicamine Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
KTC-2Anaplastic Thyroid Cancer15.6[4]
HTH83Anaplastic Thyroid Cancer36.4[4]
BCPAPPapillary Thyroid Cancer30.5[4]
HepG2Liver Cancer7.56[1]
NCI-H460Lung Cancer14.51[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.

Protocol 1: NF-κB Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit upon treatment with this compound.

Materials:

  • HeLa or RAW 264.7 cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include untreated and LPS-only controls.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 1% BSA for 1 hour.

  • Incubate with the primary anti-NF-κB p65 antibody (diluted in 1% BSA) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Image the cells using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal.

Protocol 2: Apoptosis Analysis by Western Blot

Objective: To detect the cleavage of key apoptotic proteins, such as caspases and PARP, following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved caspase-3, rabbit anti-cleaved caspase-9, rabbit anti-cleaved PARP, mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.

  • Harvest the cells and lyse them with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analyze the band intensities relative to the loading control.

Protocol 3: Topoisomerase II Inhibition Assay (DNA Decatenation)

Objective: To determine if this compound inhibits the decatenating activity of topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) - a network of catenated DNA circles

  • 5X Topoisomerase II assay buffer

  • ATP

  • This compound

  • Etoposide (positive control)

  • Stop buffer/loading dye (containing SDS and proteinase K)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine assay buffer, ATP, and kDNA.

  • Add varying concentrations of this compound or etoposide to the respective tubes. Include a no-drug control.

  • Initiate the reaction by adding a specified number of units of Topoisomerase II enzyme.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding the stop buffer/loading dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis at a low voltage to ensure good separation.

  • Visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the top of the gel, whereas active enzyme will release decatenated DNA minicircles that migrate into the gel.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound This compound Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound This compound Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome c Mito->CytC Releases Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed intrinsic pathway of apoptosis induction.

experimental_workflow_western_blot start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

Conclusion

While further direct experimental validation is required for this compound, the existing body of research on structurally related oxoaporphine alkaloids provides a robust framework for understanding its likely mechanisms of action. The convergence of evidence points towards a multi-targeted agent with significant potential in both anti-inflammatory and anticancer applications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to elucidating the full therapeutic potential of this promising class of natural compounds.

References

"3-Methoxyoxohernandaline" and Hernandiaceae alkaloids research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hernandiaceae Alkaloids: Focus on 3-Methoxyoxohernandaline and Related Bioactive Compounds

Abstract

The Hernandiaceae family of plants is a prolific source of structurally diverse and biologically active secondary metabolites, with alkaloids being the most prominent class.[1] These compounds, particularly the aporphine-type alkaloids, have garnered significant attention for their potent pharmacological activities, including cytotoxic, anti-inflammatory, antiplatelet aggregation, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the research into Hernandiaceae alkaloids, with a specific focus on oxoaporphine alkaloids related to this compound. It details the isolation, structure elucidation, and biological evaluation of these compounds, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction to Hernandiaceae Alkaloids

The Hernandiaceae family comprises 4 to 5 genera, which are recognized sources of lignans, terpenoids, flavonoids, and, most significantly, alkaloids.[1] To date, over 270 natural products have been identified from this family, with aporphine alkaloids considered characteristic chemical constituents.[2] Phytochemical investigations have revealed approximately 128 alkaloids belonging to seventeen different structural types.[1] These compounds exhibit a wide range of biological activities, making them promising candidates for new drug discovery. Research has highlighted their potential as antitumor, anti-inflammatory, and antiplatelet aggregation agents.[2] While direct research on "this compound" is limited in available literature, the closely related compound 4-methoxyoxohernandaline has been isolated from the trunk bark of Hernandia nymphaeifolia, alongside other bioactive alkaloids.[4]

Quantitative Biological Activity Data

The alkaloids isolated from Hernandiaceae species have been extensively evaluated for their therapeutic potential. The following tables summarize the quantitative data from various biological assays.

Table 1: Cytotoxic Activity of Hernandiaceae Alkaloids

Several alkaloids have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundPlant SourceCell LineActivityED₅₀ / IC₅₀Reference
(+)-N-HydroxyhernangerineH. nymphaeifoliaP-388Cytotoxic< 1 µg/mL[5]
N-FormyldehydroovigerineH. nymphaeifoliaP-388Cytotoxic< 1 µg/mL[5]
(+)-HernovineH. nymphaeifoliaP-388, A549Cytotoxic< 1 µg/mL[5]
(+)-N-MethylhernovineH. nymphaeifoliaP-388, KB16Cytotoxic< 1 µg/mL[5]
ThalifolineH. nymphaeifoliaP-388Cytotoxic< 1 µg/mL[5]
NorthalifolineH. nymphaeifoliaP-388Cytotoxic< 1 µg/mL[5]
LanuginosineXylopia laevigataHepG2Cytotoxic-[6]
(+)-XylopineXylopia laevigataHepG2Cytotoxic-[6]
(+)-NorglaucineXylopia laevigataB16-F10, HepG2, K562, HL-60Cytotoxic-[6]
DeoxypodophyllotoxinH. nymphaeifoliaKKUM156, HepG2CytotoxicIC₅₀ = 18.2 µM, 12.5 µM[7]

Note: P-388 (murine leukemia), KB16 (human oral epidermoid carcinoma), A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), HepG2 (human hepatocellular carcinoma), B16-F10 (mouse melanoma), K562 (human chronic myelocytic leukemia), HL-60 (human promyelocytic leukemia), KKUM156 (cholangiocarcinoma).

Table 2: Anti-inflammatory Activity of Alkaloids from Hernandia nymphaeifolia

A study on the root bark of H. nymphaeifolia revealed potent anti-inflammatory activity of several isolated alkaloids.[8]

CompoundAssayIC₅₀ (µM)IC₅₀ (µg/mL)Reference
Superoxide Anion (O₂⁻) Production Inhibition
7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-onefMLP/CB-induced-≤ 6.23[8]
N-FormylhernaginefMLP/CB-induced-≤ 6.23[8]
5,6-Dihydroxy-N-methylphthalimidefMLP/CB-induced-≤ 6.23[8]
OxohernaginefMLP/CB-induced-≤ 6.23[8]
HernandoninefMLP/CB-induced-≤ 6.23[8]
Elastase Release Inhibition
7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-onefMLP/CB-induced-≤ 7.41[8]
N-FormylhernaginefMLP/CB-induced-≤ 7.41[8]
5,6-Dihydroxy-N-methylphthalimidefMLP/CB-induced-≤ 7.41[8]
OxohernaginefMLP/CB-induced-≤ 7.41[8]
Nitric Oxide (NO) Generation Inhibition
7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-oneLPS-induced≤ 28.55-[8]
N-FormylhernagineLPS-induced≤ 28.55-[8]
OxohernagineLPS-induced≤ 28.55-[8]

Experimental Protocols

Protocol 1: General Procedure for Alkaloid Extraction and Isolation

This protocol outlines a typical workflow for isolating alkaloids from plant material, adapted from methodologies described in the literature.[9]

  • Plant Material Preparation : Air-dry and powder the relevant plant parts (e.g., root bark, stem).

  • Extraction : Macerate the powdered material with an appropriate solvent (e.g., 95% ethanol) at room temperature, repeating the extraction three times.

  • Acid-Base Partitioning :

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Treat the residue with a dilute acid (e.g., 2.5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • Extract the acidic solution with non-polar solvents (e.g., n-hexane, chloroform) to remove neutral and acidic compounds.

    • Adjust the pH of the remaining aqueous solution to 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids.

    • Extract the basic solution with a solvent like chloroform to obtain the crude total alkaloid extract.

  • Chromatographic Purification :

    • Subject the crude extract to column chromatography (CC) on silica gel.

    • Elute with a gradient of solvents (e.g., chloroform-methanol mixtures).

    • Monitor fractions using Thin Layer Chromatography (TLC) and Dragendorff's reagent for alkaloid visualization.

    • Further purify the resulting fractions using techniques like Flash Chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Protocol 2: Structure Elucidation

The structures of isolated compounds are determined through a combination of spectroscopic methods.[10][11]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) :

    • 1D NMR : ¹H and ¹³C NMR spectra provide information on the types and number of protons and carbons.

    • 2D NMR : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) helps determine the relative stereochemistry.

  • Other Spectroscopic Methods : Infrared (IR) spectroscopy identifies functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophore system.

Protocol 3: Anti-inflammatory Assays

The following are detailed methods for assessing the anti-inflammatory activity of isolated alkaloids.[8]

  • Cell Preparation : Isolate human neutrophils from the blood of healthy donors.

  • Incubation : Incubate neutrophils with the test compound at 37°C.

  • Stimulation : Add formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (fMLP/CB) to stimulate superoxide anion production.

  • Detection : Measure the reduction of ferricytochrome c, which is indicative of superoxide generation, using a spectrophotometer.

  • Calculation : Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of superoxide production.

  • Cell Preparation : Use isolated human neutrophils as described above.

  • Incubation : Incubate neutrophils with the test compound at 37°C.

  • Stimulation : Add fMLP/CB to induce the release of elastase.

  • Detection : Add MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide as the elastase substrate. Measure the change in absorbance resulting from the cleavage of the substrate.

  • Calculation : Determine the IC₅₀ value for elastase release inhibition.

  • Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7).

  • Treatment : Treat the cells with the test compound for 1 hour.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Detection : Measure the nitrite concentration in the culture medium using the Griess reagent.

  • Calculation : Calculate the IC₅₀ value for NO generation inhibition.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate key processes in Hernandiaceae alkaloid research.

G cluster_0 Plant Material & Extraction cluster_1 Purification & Elucidation cluster_2 Biological Evaluation Plant Hernandiaceae Plant Material Extract Crude Alkaloid Extract Plant->Extract Acid-Base Partitioning CC Column Chromatography Extract->CC HPLC Semi-prep HPLC CC->HPLC Pure Pure Alkaloid HPLC->Pure Struct Structure Elucidation (NMR, MS) Pure->Struct Bioassay Bioactivity Screening (e.g., Cytotoxicity) Pure->Bioassay Hit Bioactive Lead Compound Bioassay->Hit

Fig 1. General workflow for the discovery of bioactive alkaloids.

G LPS Inflammatory Stimulus (LPS or fMLP/CB) Cell Immune Cell (Macrophage/Neutrophil) LPS->Cell activates Mediators Release of Inflammatory Mediators (NO, O₂⁻, Elastase) Cell->Mediators induces Alkaloid Hernandiaceae Alkaloid Alkaloid->Mediators inhibits Inflammation Inflammation Mediators->Inflammation

Fig 2. Anti-inflammatory mechanism of Hernandiaceae alkaloids.

G Alkaloid Cytotoxic Alkaloid (e.g., (+)-Xylopine) CancerCell Cancer Cell (e.g., HepG2) Alkaloid->CancerCell targets CellCycle G₂/M Cell Cycle Arrest CancerCell->CellCycle leads to PS Phosphatidylserine Externalization CancerCell->PS leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis PS->Apoptosis

Fig 3. Proposed cytotoxic mechanism via apoptosis induction.

Conclusion and Future Directions

The Hernandiaceae plant family is a validated and rich source of bioactive alkaloids with significant therapeutic potential. While the specific compound this compound remains elusive in current literature, research on related oxoaporphine alkaloids like oxohernagine and 4-methoxyoxohernandaline, along with numerous other aporphines, demonstrates potent anti-inflammatory and cytotoxic activities.[4][8] The data presented herein underscore the importance of continued investigation into these natural products.

Future research should focus on:

  • Comprehensive Screening : Systematically screening a wider range of Hernandiaceae alkaloids against diverse panels of cancer cell lines and for other activities, such as antiviral and antimicrobial effects.[12][13]

  • Mechanism of Action Studies : Moving beyond phenotypic screening to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.

  • Synthesis and Analogue Development : Pursuing the total synthesis of promising alkaloids to ensure a sustainable supply and to create novel analogues with improved efficacy and safety profiles.

  • In Vivo Studies : Progressing the most promising lead compounds into preclinical animal models to validate their in vitro efficacy and assess their pharmacokinetic and toxicological properties.

By leveraging these strategies, the unique chemical diversity of Hernandiaceae alkaloids can be translated into the development of next-generation therapeutic agents.

References

Methodological & Application

"3-Methoxyoxohernandaline" analytical standards and quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline is an oxoaporphine alkaloid that has been isolated from natural sources, including the bark of Hernandia nymphaeifolia.[1] As with many natural products, accurate and reliable quantification is essential for research, quality control, and potential drug development activities. This document provides a comprehensive overview of the analytical standards available for this compound and a detailed protocol for its quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a widely adopted, sensitive, and specific analytical technique. While a specific validated method for this compound is not publicly available, the provided protocol is based on established methods for the quantification of similar oxoaporphine alkaloids.[2][3][4][5]

Analytical Standards

The availability of high-purity analytical standards is fundamental for accurate quantification. This compound is available as a reference standard from several commercial suppliers.

ParameterInformationSource(s)
Compound Name This compound[1][2][4][6]
CAS Number 872729-34-5[1][2][3][6][7]
Molecular Formula C₂₉H₂₅NO₉[1][6][7]
Molecular Weight 531.51 g/mol [1][6][7]
Purity Typically ≥95% (Varies by supplier)Supplier Dependent
Format Neat solidSupplier Dependent
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][7]
Storage -20°C is recommended for long-term stability.[6]

Experimental Protocol: Quantification of this compound by HPLC-MS

This protocol outlines a reverse-phase HPLC method coupled with mass spectrometry for the quantification of this compound in a given matrix (e.g., plant extract, biological sample).

Materials and Reagents
  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or ammonium acetate)

  • A suitable internal standard (IS) (e.g., another aporphine alkaloid not present in the sample)

  • Sample matrix

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Hypothetical)
ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions (Hypothetical)
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow (Nitrogen) Desolvation: 800 L/hr; Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion (m/z): 532.16 [M+H]⁺; Product Ion (m/z): To be determined by infusion of the standard
Standard and Sample Preparation

Standard Stock Solution: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase or a matrix-matched solvent. The concentration range should encompass the expected concentration of the analyte in the samples.

Sample Preparation: The sample preparation method will depend on the matrix. For a plant extract, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. For biological samples, protein precipitation followed by centrifugation and filtration is a common approach. All final sample solutions should be filtered through a 0.22 µm filter before injection.

Data Analysis and Quantification

The quantification of this compound is achieved by constructing a calibration curve. Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in the samples can then be determined from the linear regression of the calibration curve.

Experimental Workflow

Quantification_Workflow Figure 1: Analytical Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Standard Procure Analytical Standard Stock Prepare Stock Solution Standard->Stock Calibration Create Calibration Curve Standards Stock->Calibration HPLC HPLC Separation (C18 Column) Calibration->HPLC Sample Prepare Sample (e.g., Extraction, Filtration) Spike Spike with Internal Standard Sample->Spike Spike->HPLC MS MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Curve Generate Calibration Curve Integration->Curve Quantification Quantify Analyte in Samples Curve->Quantification Report Report Results Quantification->Report

Caption: Analytical Workflow for this compound Quantification.

References

Application Notes and Protocols for the Analysis of 3-Methoxyoxohernandaline by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline is an oxoaporphine alkaloid, a class of natural products known for their diverse biological activities. As a member of the Hernandiaceae family, this compound is part of a group of structurally complex alkaloids that are of interest for phytochemical and pharmacological research. Accurate and robust analytical methods are essential for the isolation, identification, and quantification of this compound in various matrices, including plant extracts and biological samples.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are based on established analytical strategies for aporphine alkaloids and are designed to serve as a comprehensive guide for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for method development.

PropertyValueSource
Molecular FormulaC29H25NO9[1]
Molecular Weight531.51 g/mol [1]
Chemical ClassOxoaporphine Alkaloid[2]

HPLC Analysis Protocol

This protocol outlines a reversed-phase HPLC method suitable for the separation and quantification of this compound. Aporphine alkaloids are frequently analyzed using C18 columns with acidified mobile phases to ensure good peak shape and resolution.[3][4]

Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A shorter, smaller particle size column (e.g., 100 mm x 2.1 mm, 1.9 µm) can be used for faster analysis on a UHPLC system.[3][5]

Reagents and Mobile Phase

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18 MΩ·cm or HPLC grade.

  • Formic Acid (FA): LC-MS grade (or phosphoric acid for HPLC-UV).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 15% B; 2-25 min: 15-90% B; 25-30 min: 90% B; 30.1-35 min: 15% B (re-equilibration)[4]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Column Temperature 30 °C
Injection Volume 10-20 µL
Detection Wavelength Diode array detection (DAD) from 200-400 nm. Monitor at ~254 nm and ~280 nm, characteristic for aporphine alkaloids.

LC-MS Analysis Protocol

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. This protocol is designed for the identification and quantification of this compound. Aporphine alkaloids are typically analyzed in positive ion mode due to the presence of a basic nitrogen atom, which is readily protonated.

Instrumentation

  • LC System: A UHPLC or HPLC system as described above.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. Common analyzer types include tandem quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap.[3][5]

Liquid Chromatography Conditions

The HPLC conditions described previously can be adapted for LC-MS. Using volatile mobile phase modifiers like formic acid is mandatory.

Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)
Full Scan Range m/z 150-1000
Expected [M+H]+ m/z 532.1602
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 - 450 °C
Collision Gas Argon (for MS/MS)

Quantitative Analysis (MRM)

For precise quantification, a tandem mass spectrometer is used in MRM mode. Precursor and product ions would need to be determined by infusing a pure standard of this compound.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
532.2To be determined empiricallyTo be determined empirically
532.2To be determined empiricallyTo be determined empirically

Experimental Workflow

The overall workflow for the analysis of this compound from a plant matrix is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result PlantMaterial Plant Material (e.g., Hernandia sp.) Extraction Solvent Extraction (e.g., MeOH/CHCl3) PlantMaterial->Extraction Partition Acid-Base Partitioning to isolate alkaloids Extraction->Partition SPE Solid Phase Extraction (SPE Cleanup) Partition->SPE Analysis HPLC or LC-MS Analysis SPE->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration IdConfirmation Identity Confirmation (MS/MS, RT) DataAcquisition->IdConfirmation Report Final Report PeakIntegration->Report IdConfirmation->Report

Caption: Analytical workflow for this compound.

Sample Preparation

Effective sample preparation is crucial for reliable and reproducible results. For plant materials, a general protocol for the extraction of aporphine alkaloids is as follows:

  • Extraction: Macerate or sonicate the dried and powdered plant material with a solvent mixture such as methanol/chloroform (1:1).[6][7]

  • Acid-Base Partitioning:

    • Evaporate the initial solvent and re-dissolve the residue in an acidic aqueous solution (e.g., 3% HCl) to protonate the alkaloids.

    • Wash the acidic solution with a non-polar solvent like n-hexane to remove lipids and other non-basic compounds.

    • Basify the aqueous phase to a pH of ~10 with a base (e.g., NH4OH).

    • Extract the deprotonated alkaloids into an organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate.

  • Final Preparation: Evaporate the final organic solvent and reconstitute the alkaloid-rich fraction in the initial mobile phase for injection. A solid-phase extraction (SPE) cleanup step may be incorporated for cleaner samples.

Conclusion

The protocols provided offer a robust starting point for the HPLC and LC-MS analysis of this compound. Method optimization and validation will be necessary for specific applications, particularly for quantitative analysis in complex matrices. These guidelines are intended to facilitate research and development efforts involving this and other related oxoaporphine alkaloids.

References

Application Notes and Protocols for 3-Methoxyoxohernandaline Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, publicly available scientific literature lacks specific experimental data and detailed cell culture treatment protocols for 3-Methoxyoxohernandaline. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals to investigate the potential cytotoxic and apoptotic effects of novel alkaloid compounds, such as this compound, on cancer cell lines. The experimental parameters provided are based on common practices for similar natural product-derived compounds and should be optimized for specific cell lines and experimental conditions.

Introduction

This compound is an alkaloid that has been isolated from plants of the Hernandia genus. Alkaloids as a class of natural compounds are known for their diverse biological activities, with many exhibiting significant cytotoxic effects against various cancer cell lines.[1] The investigation of novel alkaloids like this compound for their anti-cancer potential is a crucial area of research. These notes provide a comprehensive guide to designing and conducting initial in vitro studies to characterize the bioactivity of such a compound.

Hypothetical Quantitative Data Summary

The following tables represent example data that could be generated from the protocols described below. These are for illustrative purposes only and do not represent actual experimental results for this compound.

Table 1: Cytotoxicity of a Hypothetical Test Compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 2.1
MDA-MB-231Breast Adenocarcinoma25.8 ± 3.5
A549Lung Carcinoma18.9 ± 2.8
HeLaCervical Cancer12.5 ± 1.9
P-388Murine Leukemia8.7 ± 1.2

Table 2: Induction of Apoptosis in HeLa Cells by a Hypothetical Test Compound (24h Treatment)

Treatment GroupConcentration (µM)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Total Apoptosis (%)
Vehicle Control (0.1% DMSO)02.1 ± 0.51.5 ± 0.33.6 ± 0.8
Test Compound510.3 ± 1.24.2 ± 0.714.5 ± 1.9
Test Compound1025.6 ± 2.88.9 ± 1.134.5 ± 3.9
Test Compound2040.1 ± 4.215.7 ± 2.055.8 ± 6.2

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), and HeLa (cervical) can be used.

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Due to the likely hydrophobic nature of the alkaloid, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[2]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin).

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Stock Solution of this compound in DMSO C Cytotoxicity Assay (MTT) (Determine IC50) A->C B Culture Cancer Cell Lines B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Protein Expression Analysis (Western Blot) C->E G Quantify Apoptotic Cell Population D->G H Analyze Protein Level Changes E->H F Calculate IC50 Values I Elucidate Mechanism of Action F->I G->I H->I

Caption: General experimental workflow for evaluating the anti-cancer activity of a novel compound.

Hypothesized Intrinsic Apoptosis Signaling Pathway

G cluster_mito Mitochondrion compound This compound (or other alkaloid) Bax Bax compound->Bax Bcl2 Bcl-2 compound->Bcl2 CytoC Cytochrome c (release) Bax->CytoC Bcl2->Bax Apoptosome Apoptosome (Cyto c / Apaf-1 / Casp-9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Cleaved Caspase-3 (Active) Apoptosome->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 CleavedPARP Cleaved PARP ActiveCasp3->CleavedPARP Apoptosis Apoptosis ActiveCasp3->Apoptosis PARP PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: A generalized intrinsic (mitochondrial) apoptosis signaling pathway.

References

Application Notes and Protocols for In Vivo Evaluation of 3-Methoxyoxohernandaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline is a novel chemical entity with potential therapeutic applications. Due to the limited availability of public data on its biological effects, this document provides a comprehensive guide for the initial in vivo evaluation of this compound in animal models. The following protocols are designed to assess its potential anti-inflammatory and anti-cancer properties, two common areas of investigation for new compounds. These are proposed experimental frameworks and should be adapted based on emerging in vitro data.

Hypothetical Therapeutic Potential

Based on the structural features of related natural products, this compound is hypothesized to possess:

  • Anti-inflammatory activity: Potentially through the inhibition of key inflammatory mediators.

  • Anti-cancer activity: Potentially through the induction of apoptosis or inhibition of tumor growth signaling pathways.

Part 1: Assessment of Anti-Inflammatory Activity

Experimental Design: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-established method for evaluating the acute anti-inflammatory activity of a compound.[1][2][3][4][5]

Objective: To determine the dose-dependent anti-inflammatory effect of this compound on acute inflammation.

Animal Model: Male Wistar rats (180-220g).

Experimental Groups:

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle (e.g., 0.5% CMC)-Oral (p.o.)6
2Indomethacin (Standard)10Oral (p.o.)6
3This compound25Oral (p.o.)6
4This compound50Oral (p.o.)6
5This compound100Oral (p.o.)6

Protocol:

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

  • Fasting: Animals are fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective treatments are administered orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (Hypothetical Data)% Inhibition of Edema (Hypothetical Data)
Vehicle-0.85 ± 0.050%
Indomethacin100.32 ± 0.0362.4%
This compound250.68 ± 0.0420.0%
This compound500.51 ± 0.0340.0%
This compound1000.38 ± 0.0455.3%
Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound in reducing inflammation, targeting the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Compound This compound Compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Part 2: Assessment of Anti-Cancer Activity

Experimental Design: Xenograft Tumor Model in Nude Mice

This model is a standard for evaluating the in vivo efficacy of a potential anti-cancer agent on human tumors.[6][7][8][9]

Objective: To determine the anti-tumor efficacy of this compound in a human tumor xenograft model.

Animal Model: Athymic Nude Mice (6-8 weeks old).

Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be chosen based on in vitro sensitivity data.

Experimental Groups:

GroupTreatmentDose (mg/kg)Route of AdministrationDosing FrequencyNumber of Animals
1Vehicle-Intraperitoneal (i.p.)Daily8
2Cisplatin (Standard)5Intraperitoneal (i.p.)Twice a week8
3This compound20Intraperitoneal (i.p.)Daily8
4This compound40Intraperitoneal (i.p.)Daily8

Protocol:

  • Cell Culture: The selected cancer cells are cultured under standard conditions.

  • Tumor Implantation: 5 x 10^6 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Randomization: Mice are randomized into treatment groups.

  • Treatment: Treatment is initiated and administered as per the defined schedule.

  • Monitoring: Tumor volume and body weight are measured twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size, or after a predetermined duration.

  • Tissue Collection: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (Hypothetical Data)Tumor Growth Inhibition (%) (Hypothetical Data)Mean Body Weight Change (%) (Hypothetical Data)
Vehicle-1520 ± 1500%+5%
Cisplatin5650 ± 8057.2%-10%
This compound201150 ± 12024.3%+2%
This compound40830 ± 9545.4%-1%
Experimental Workflow and Logic Diagram

This diagram outlines the key steps and decision points in the in vivo anti-cancer evaluation of this compound.

experimental_workflow start Start: In Vitro Screening select_model Select Animal Model (e.g., Nude Mice) start->select_model tumor_implantation Tumor Cell Implantation select_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer This compound randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Criteria Met? monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis & Histopathology euthanasia->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: Workflow for in vivo anti-cancer efficacy testing.

Concluding Remarks

The protocols outlined in this document provide a foundational framework for the in vivo characterization of this compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare and are approved by the relevant Institutional Animal Care and Use Committee (IACUC). The hypothetical data and pathways are for illustrative purposes and will need to be substantiated by rigorous experimental investigation.

References

3-Methoxyoxohernandaline: A Potential Therapeutic Agent for Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-Methoxyoxohernandaline is an aporphine alkaloid. Currently, there is limited specific research available on its biological activities. The following application notes and protocols are hypothetical and are based on the known therapeutic potential of structurally related aporphine and oxoaporphine alkaloids. These guidelines are intended to serve as a starting point for the investigation of this compound as a potential therapeutic agent.

Hypothetical Therapeutic Potential

Based on the activities of similar aporphine alkaloids, this compound is postulated to possess anti-inflammatory and anti-cancer properties.[1][2][3][4][5][6] Aporphine alkaloids have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines and inhibition of inflammatory pathways.[7][8][9][10][11][12]

1.1. Anti-Inflammatory Effects

Many alkaloids from the Hernandiaceae family, to which this compound belongs, have shown anti-inflammatory effects.[3][4] The proposed mechanism for these effects often involves the modulation of key signaling pathways in the inflammatory response.

1.2. Anti-Cancer Activity

Aporphine and oxoisoaporphine alkaloids are known to exhibit significant anticancer effects.[7][8] These effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA and key enzymes involved in cancer progression.[2][9]

Postulated Mechanisms of Action

2.1. Inhibition of Inflammatory Pathways

It is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6. Aporphine alkaloids have been shown to inhibit TLR2 activation, which is upstream of these pathways.[1]

2.2. Induction of Apoptosis in Cancer Cells

In the context of cancer, this compound may induce apoptosis by generating reactive oxygen species (ROS), inhibiting topoisomerase II, and arresting the cell cycle.[2][7] The planar structure of oxoaporphines suggests a potential for DNA intercalation, which could also contribute to its cytotoxic effects.

Quantitative Data from Related Aporphine Alkaloids

The following table summarizes quantitative data from studies on related aporphine alkaloids to provide a reference for the potential efficacy of this compound.

Compound ClassAssayCell Line/ModelResults (IC50 / Effect)Reference
Aporphine Alkaloid (Taspine derivative)TLR2 InhibitionHEK-Blue hTLR2 cellsKd of 0.18 µM[1]
Aporphine Alkaloid (Liriodenine)CytotoxicityA549, BGC-823, BEL-7402, HTC-8, A2780Cytotoxic effects observed[2]
Aporphine Alkaloid (Boldine)AntioxidantIn vivo model of liver injuryProtective, anti-oxidant, anti-apoptotic, and anti-inflammatory effects[12]
Aporphine Alkaloid (Stephalagine)Acetylcholinesterase InhibitionIn vitro assay75% inhibition at 100 µg/mL[2]

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the potential anti-inflammatory and anti-cancer effects of this compound.

4.1. In Vitro Anti-Inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 96-well plates. Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform western blotting to determine the protein expression levels of iNOS, COX-2, and the phosphorylation of NF-κB and MAPK pathway proteins (p38, ERK, JNK).

4.2. In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

Methodology:

  • Cell Culture: Culture cancer cell lines in their respective recommended media.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay. Read the absorbance at 570 nm.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

4.3. Apoptosis Assay

Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.

Methodology:

  • Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

  • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using a colorimetric or fluorometric assay.

Visualizations

Proposed_Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Methoxyoxohernandaline This compound Methoxyoxohernandaline->MAPK Methoxyoxohernandaline->NFkB NO NO MAPK->NO PGE2 PGE2 MAPK->PGE2 TNFa TNF-α MAPK->TNFa IL6 IL-6 MAPK->IL6 NFkB->NO NFkB->PGE2 NFkB->TNFa NFkB->IL6 Anticancer_Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (Proposed) Start This compound Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Mechanism Mechanism of Action Studies (Western Blot, Caspase Activity) Apoptosis->Mechanism Xenograft Tumor Xenograft Model Mechanism->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy Toxicity Assess Systemic Toxicity Xenograft->Toxicity

References

Application Notes and Protocols for the Evaluation of 3-Methoxyoxohernandaline in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific research data on "3-Methoxyoxohernandaline" in cancer cell line studies is not available in the public domain. The following application notes and protocols are presented as a comprehensive template for researchers and drug development professionals. This document provides a framework for the systematic evaluation of novel compounds, such as this compound, for their potential anti-cancer properties. The methodologies and pathways described are based on established practices in cancer cell line research.

Introduction

This compound is a novel compound with a chemical structure that suggests potential biological activity. To assess its efficacy as a potential anti-cancer agent, a series of in vitro studies using various cancer cell lines are required. These studies are designed to determine the compound's cytotoxic effects, its mechanism of action, and the signaling pathways it may modulate. This document outlines the standardized protocols for these investigations.

Data Presentation: Summarized Quantitative Data

Effective evaluation of a novel compound requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing the key metrics from the proposed experiments.

Table 1: Cytotoxicity of this compound across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaDataDataData
MDA-MB-231 Breast AdenocarcinomaDataDataData
A549 Lung CarcinomaDataDataData
HeLa Cervical CancerDataDataData
PC-3 Prostate CancerDataDataData
MRC-5 Normal Lung FibroblastDataDataData

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptosis (%)
MCF-7 Control (DMSO)DataDataData
IC50DataDataData
2 x IC50DataDataData
A549 Control (DMSO)DataDataData
IC50DataDataData
2 x IC50DataDataData

Table 3: Effect of this compound on Key Signaling Proteins

Cell LineTreatmentp-Akt/Akt Ratiop-mTOR/mTOR RatioCleaved Caspase-3 LevelBcl-2 ExpressionBax Expression
MCF-7 Control1.01.01.01.01.0
IC50Fold ChangeFold ChangeFold ChangeFold ChangeFold Change
A549 Control1.01.01.01.01.0
IC50Fold ChangeFold ChangeFold ChangeFold ChangeFold Change

Experimental Protocols

The following are detailed protocols for the foundational experiments in the evaluation of a novel anti-cancer compound.

Cell Culture and Maintenance
  • Cell Lines: Obtain cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) and a normal cell line (e.g., MRC-5) from a certified cell bank.

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

MTT Assay for Cell Viability

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay quantifies the extent of apoptosis induced by the compound.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway often implicated in cancer and a standard experimental workflow for compound screening.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound (Hypothetical Target) Compound->PI3K inhibits? Compound->Akt inhibits? Compound->mTORC1 inhibits?

Caption: Hypothetical mechanism of this compound targeting the PI3K/Akt/mTOR signaling pathway.

G Start Start: Novel Compound (this compound) CellCulture Cell Line Culture (Cancer & Normal lines) Start->CellCulture MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) IC50->Apoptosis Use IC50 conc. Mechanism Mechanism of Action Studies IC50->Mechanism Use IC50 conc. DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis WesternBlot Western Blotting for Signaling Proteins Mechanism->WesternBlot WesternBlot->DataAnalysis Conclusion Conclusion on Anti-Cancer Potential DataAnalysis->Conclusion

Caption: Experimental workflow for screening a novel anti-cancer compound.

Application Notes and Protocols for Preclinical Formulation of 3-Methoxyoxohernandaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline is an oxoaporphine alkaloid, a class of natural compounds that have garnered significant interest for their diverse biological activities.[1][2] Alkaloids from the Hernandiaceae family, to which this compound belongs, have shown potential as cytotoxic, anti-inflammatory, and anti-platelet aggregation agents.[3][4][5] Given the established anticancer properties of many oxoaporphine alkaloids, which can include mechanisms like topoisomerase inhibition and DNA intercalation, this compound represents a promising candidate for preclinical cancer research.[2][6][7]

A significant hurdle in the preclinical development of many new chemical entities (NCEs), including natural products like this compound, is their poor aqueous solubility.[8][9] This can impede the ability to achieve adequate drug exposure in both in vitro and in vivo models, making formulation development a critical step.[6][10] These application notes provide a comprehensive guide to developing a suitable formulation for this compound to enable robust preclinical evaluation.

Chemical Properties of this compound:

PropertyValue
CAS Number872729-34-5
Molecular FormulaC₂₉H₂₅NO₉
Molecular Weight531.51 g/mol
SolubilitySoluble in DMSO

Pre-formulation Studies

The initial step in developing a formulation is to characterize the physicochemical properties of the active pharmaceutical ingredient (API).[11][12]

Solubility Screening

A systematic solubility screening in various pharmaceutically acceptable vehicles is essential to identify a suitable base for the formulation.

Table 1: Hypothetical Solubility of this compound in Common Preclinical Vehicles

VehicleSolubility (mg/mL) at 25°CObservations
Water< 0.01Practically insoluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.01Practically insoluble
5% Dextrose in Water (D5W)< 0.01Practically insoluble
Dimethyl Sulfoxide (DMSO)> 50Freely soluble
Ethanol (95%)5.2Soluble
Propylene Glycol (PG)10.8Soluble
Polyethylene Glycol 300 (PEG 300)25.4Freely soluble
10% Tween® 80 in Water0.5Sparingly soluble
Corn Oil1.2Slightly soluble
pH-Solubility Profile

For ionizable compounds, understanding the solubility at different pH values is crucial. A pH-solubility profile should be generated to determine if solubility can be enhanced in acidic or basic conditions.

Formulation Strategies for Poorly Soluble Compounds

Based on the pre-formulation data, a suitable formulation strategy can be selected. For a compound like this compound, which is likely poorly water-soluble, several approaches can be considered.[13][14]

  • Co-solvent Systems: A mixture of a primary solvent (in which the compound is highly soluble, e.g., DMSO or PEG 300) with a co-solvent and/or aqueous vehicle can be used.[8]

  • Surfactant-based Formulations: Surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.[13]

  • Lipid-based Formulations: For oral administration, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption.[14]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and bioavailability.[15]

For initial preclinical studies, a co-solvent system is often the most straightforward approach.

Experimental Protocols

Protocol for Preparation of a Co-solvent Formulation for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh 5.32 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles.

  • This yields a 10 mM stock solution. Store at -20°C, protected from light.

  • For cell-based assays, further dilute the stock solution in the appropriate cell culture medium. Note: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity.

Protocol for Preparation of a Co-solvent Formulation for In Vivo (Rodent) Studies

This protocol details the preparation of a formulation suitable for oral (gavage) or intraperitoneal administration in mice or rats. The target is a 5 mg/mL solution in a vehicle of 10% DMSO, 40% PEG 300, and 50% Saline.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), USP grade

  • Polyethylene Glycol 300 (PEG 300), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required amounts: For 10 mL of a 5 mg/mL formulation, 50 mg of this compound is needed.

  • Dissolve the API: Weigh 50 mg of this compound and place it in a 15 mL sterile conical tube.

  • Add 1.0 mL of DMSO to the tube. Vortex until the compound is fully dissolved.

  • Add the co-solvent: Add 4.0 mL of PEG 300 to the solution. Vortex thoroughly to ensure a homogenous mixture.

  • Add the aqueous component: Slowly add 5.0 mL of sterile saline to the mixture while vortexing. The solution may become slightly cloudy; gentle warming in a 37°C water bath or brief sonication can help maintain clarity.

  • Final Inspection: The final formulation should be a clear, homogenous solution.

  • Storage: Use the formulation immediately or store it at 4°C for short-term use (verify stability).

Table 2: Example Vehicle Composition for In Vivo Studies

ComponentPercentage (v/v)Volume for 10 mLPurpose
DMSO10%1.0 mLPrimary Solvent
PEG 30040%4.0 mLCo-solvent/Solubilizer
Saline (0.9% NaCl)50%5.0 mLDiluent/Vehicle

Visualization of Workflows and Pathways

Experimental Workflow for Formulation Development

The following diagram illustrates the general workflow for developing a preclinical formulation for a poorly soluble compound like this compound.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Analysis & Selection API API Characterization (this compound) Solubility Solubility Screening API->Solubility Stability pH-Stability Profile Solubility->Stability Strategy Select Formulation Strategy (e.g., Co-solvent) Stability->Strategy Vehicle Vehicle Optimization Strategy->Vehicle Prototype Prepare Prototype Formulations Vehicle->Prototype QC Quality Control (Clarity, pH, etc.) Prototype->QC StabilityTest Short-term Stability QC->StabilityTest Final Final Formulation Selection StabilityTest->Final

Caption: Workflow for Preclinical Formulation Development.

Hypothetical Signaling Pathway for this compound

Given that many oxoaporphine alkaloids exhibit anticancer properties, a plausible, yet hypothetical , mechanism of action for this compound could involve the inhibition of key cell survival pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[8][9][13][14][15] The following diagram illustrates this pathway and a potential point of inhibition by this compound.

G cluster_input Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Response GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activation PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Drug This compound Drug->mTOR Inhibition

Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

The successful preclinical evaluation of this compound hinges on the development of an appropriate formulation that ensures adequate and consistent drug exposure. The protocols and strategies outlined in these application notes provide a systematic approach to formulating this poorly soluble compound for both in vitro and in vivo studies. By carefully characterizing the compound's properties and selecting a suitable vehicle system, researchers can confidently advance the investigation of this compound's therapeutic potential.

References

Application Notes and Protocols for 3-Methoxyoxohernandaline Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings

Despite a comprehensive search for "3-Methoxyoxohernandaline drug delivery systems" and related queries, including nanoparticle, liposomal, and targeted delivery formulations, no specific research articles or patents detailing the development or application of such systems for this particular compound were identified. The current body of scientific literature accessible through the performed search does not contain specific data on the formulation, characterization, or efficacy of any drug delivery system for this compound.

Implications for Content Generation

The absence of specific experimental data prevents the creation of the detailed Application Notes and Protocols as requested. This includes:

  • Quantitative Data Presentation: Without studies on this compound delivery systems, there is no quantitative data to summarize in tabular format. This would typically include parameters such as particle size, zeta potential, encapsulation efficiency, drug loading, and in vitro/in vivo release profiles.

  • Experimental Protocols: It is not possible to provide detailed methodologies for key experiments as no specific experimental setups for this compound have been described in the available literature. This would involve protocols for the synthesis of nanoparticles or liposomes, drug loading procedures, and analytical methods for characterization.

  • Visualization of Signaling Pathways and Workflows: As no research was found detailing the cellular uptake, mechanism of action in the context of a delivery system, or specific experimental workflows for this compound, the generation of relevant Graphviz diagrams is not feasible.

General Principles of Drug Delivery Applicable to this compound

While specific data for this compound is unavailable, researchers and drug development professionals can consider general principles and established protocols for developing drug delivery systems for similar small molecule compounds. The challenges for synthetic delivery systems generally involve controlling drug distribution and clearance, solubilizing poorly water-soluble agents, and selectively targeting specific tissues.[1]

1. Nanoparticle-Based Delivery

Nanoparticle drug delivery systems hold potential for improving the solubility of hydrophobic drugs and enhancing their biodistribution and pharmacokinetics.[2] Various materials can be employed, such as biodegradable polymers (e.g., PLGA), lipids, and inorganic materials.[2][3]

Hypothetical Experimental Workflow for Nanoparticle Formulation

This diagram illustrates a general workflow that could be adapted for developing a nanoparticle-based delivery system for a compound like this compound, should the need arise.

G cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vitro/In Vivo Evaluation prep_start Select Nanoparticle Platform (e.g., PLGA, Liposome) prep_drug Dissolve this compound in Organic Solvent prep_start->prep_drug prep_polymer Dissolve Polymer/Lipids in Organic Solvent prep_start->prep_polymer prep_mix Mix Drug and Carrier Solutions prep_drug->prep_mix prep_polymer->prep_mix prep_emulsify Emulsification/ Solvent Evaporation prep_mix->prep_emulsify prep_wash Wash and Collect Nanoparticles prep_emulsify->prep_wash char_size Particle Size & PDI (DLS) prep_wash->char_size char_zeta Zeta Potential prep_wash->char_zeta char_morph Morphology (SEM/TEM) prep_wash->char_morph char_ee Encapsulation Efficiency (HPLC) prep_wash->char_ee char_release In Vitro Drug Release prep_wash->char_release eval_cell Cellular Uptake Studies char_ee->eval_cell eval_cyto In Vitro Cytotoxicity char_release->eval_cyto eval_pk Pharmacokinetic Studies (Animal Model) eval_cyto->eval_pk eval_eff In Vivo Efficacy Studies eval_pk->eval_eff

General workflow for nanoparticle formulation and evaluation.

2. Liposomal Formulations

Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, potentially improving their bioavailability and reducing toxicity.[4][5] The properties of liposomes are influenced by factors such as the lipid composition, cholesterol content, and preparation method.[6]

General Protocol for Liposome Preparation by Thin-Film Hydration

  • Lipid Film Formation: Dissolve the selected lipids (e.g., soy phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization: Analyze the liposomal formulation for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug release profile.

3. Targeted Drug Delivery

To enhance the therapeutic efficacy and reduce off-target side effects, drug delivery systems can be functionalized with targeting ligands that recognize and bind to specific receptors overexpressed on target cells.[7][8] Common targeting moieties include antibodies, peptides, and small molecules like folic acid.[7]

Hypothetical Signaling Pathway for Targeted Delivery

This diagram illustrates a generalized signaling pathway that could be relevant for a targeted drug delivery system designed to deliver a therapeutic agent to cancer cells.

G cluster_cell Target Cell receptor Overexpressed Receptor (e.g., Folate Receptor) endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Acidic pH) endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation/pH change target Intracellular Target (e.g., DNA, Mitochondria) drug_release->target effect Therapeutic Effect (e.g., Apoptosis) target->effect nanoparticle Targeted Nanoparticle (with Ligand) nanoparticle->receptor Binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxyoxohernandaline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Methoxyoxohernandaline. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of aporphine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for aporphine alkaloids like this compound?

A1: The most common approach involves a multi-step synthesis starting from readily available precursors. A plausible route for this compound would involve the initial synthesis of a substituted benzylisoquinoline core. This intermediate is then subjected to an intramolecular cyclization to form the characteristic tetracyclic aporphine skeleton. Finally, oxidation of the aporphine core would yield the desired oxoaporphine structure of this compound.

Q2: Which are the key reactions involved in the synthesis of the aporphine core?

A2: The key reactions are the formation of the benzylisoquinoline intermediate and the subsequent intramolecular cyclization. For the former, the Bischler-Napieralski and Pictet-Spengler reactions are widely used. For the cyclization to the aporphine core, oxidative coupling reactions, often employing transition metal catalysts or photochemical methods, are common.[1][2][3]

Q3: What are the main challenges in aporphine alkaloid synthesis?

A3: Researchers often face challenges with reaction yields, regioselectivity during the cyclization step, and purification of the final product and intermediates. The choice of reagents, solvents, and reaction conditions is critical to address these challenges. Protecting group strategies may also be necessary depending on the functional groups present in the specific target molecule.

Q4: How can the purity of synthetic aporphine alkaloids be assessed and improved?

A4: Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5] Purification is often achieved through column chromatography over silica gel or by using more advanced techniques like High-Speed Counter-Current Chromatography (HSCCC).[4][5]

Troubleshooting Guide

Issue 1: Low Yield in the Bischler-Napieralski Reaction

Q: I am experiencing a low yield in the Bischler-Napieralski reaction for the synthesis of the dihydroisoquinoline intermediate. What are the possible causes and solutions?

A: Low yields in this reaction are a common issue. Here are some potential causes and troubleshooting steps:

  • Incomplete Dehydration: The Bischler-Napieralski reaction requires a strong dehydrating agent to proceed efficiently.[2][6]

    • Solution: Ensure that your dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and used in sufficient quantity. The reaction should be carried out under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Solution: Experiment with a range of temperatures. While refluxing conditions are common, some substrates may benefit from lower or higher temperatures.

  • Electron-Poor Aromatic Ring: The cyclization is an electrophilic aromatic substitution, and its efficiency is reduced if the aromatic ring is deactivated by electron-withdrawing groups.[7]

    • Solution: If possible, start with precursors that have electron-donating groups on the aromatic ring.

  • Side Reactions: The formation of styrenes via a retro-Ritter type reaction can be a significant side reaction.[6]

    • Solution: Using the corresponding nitrile as a solvent can help to shift the equilibrium away from the side product.

Issue 2: Failure of the Intramolecular Oxidative Coupling

Q: The intramolecular oxidative coupling to form the aporphine core is not proceeding, or the yield is very low. What could be the problem?

A: This crucial step can be challenging. Consider the following:

  • Incorrect Reagent Choice: The success of the oxidative coupling is highly dependent on the chosen reagent and the substrate.

    • Solution: A variety of reagents can be used, including palladium-based catalysts, hypervalent iodine reagents, or photochemical conditions.[1][8][9] It may be necessary to screen several different conditions to find the optimal one for your specific substrate.

  • Steric Hindrance: Steric hindrance around the coupling sites can prevent the reaction from occurring.

    • Solution: Modifying the structure of the precursor to reduce steric hindrance, if possible, can be beneficial.

  • Protecting Groups: Unprotected phenolic hydroxyl groups can interfere with some coupling reactions.[1]

    • Solution: Protecting the hydroxyl groups as methoxy or other suitable protecting groups before the coupling reaction can improve the yield.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final this compound product from the reaction mixture. What purification strategies are recommended?

A: Aporphine alkaloids can be challenging to purify due to their structural similarity to byproducts and their tendency to streak on silica gel.

  • Standard Column Chromatography: This is the most common method.

    • Tips for Improvement: Use a solvent system with a small amount of a basic modifier like triethylamine or ammonia to reduce tailing on silica gel. A gradient elution can also be helpful.

  • Advanced Chromatographic Techniques:

    • Solution: For difficult separations, consider using High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partition chromatography technique that can be very effective for purifying alkaloids.[4][5]

  • Crystallization:

    • Solution: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Data Presentation

Table 1: Typical Yields for Key Steps in Aporphine Alkaloid Synthesis

Reaction StepReaction TypeReagentsTypical Yield Range (%)Reference
Dihydroisoquinoline FormationBischler-NapieralskiPOCl₃, P₂O₅40-85[2][6]
Aporphine Core FormationIntramolecular Oxidative CouplingPd(OAc)₂, PPh₃50-70[8]
Aporphine Core FormationPhotochemical Cyclizationhv, sensitizer30-60[1]
Oxidation to OxoaporphineOxidationMnO₂60-90General Knowledge

Table 2: Comparison of Common Reagents for Intramolecular Oxidative Coupling

Reagent SystemAdvantagesDisadvantages
Palladium Catalysts High yields, good functional group tolerance.Can be expensive, may require inert atmosphere.
Hypervalent Iodine Reagents Mild reaction conditions, metal-free.May require specific substrate activation.
Photochemical Methods Metal-free, can be highly selective.Requires specialized equipment, yields can be variable.
Vanadium Oxytrifluoride (VOF₃) Biomimetic, can be effective for electron-rich systems.Can be sensitive to air and moisture.

Experimental Protocols

Detailed Protocol for Bischler-Napieralski Cyclization

This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline intermediate, a key precursor for this compound.

Materials:

  • N-acyl-β-phenylethylamine precursor

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous toluene or acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-acyl-β-phenylethylamine precursor (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: Carefully add phosphorus oxychloride (2.0-5.0 eq) dropwise to the stirred solution at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Workup - Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH 8-9).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Safety Precautions:

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the starting materials or products are sensitive to air or moisture.

Visualizations

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Formation & Final Product SM1 Substituted Phenylethylamine IM1 N-Acyl-β-phenylethylamine SM1->IM1 SM2 Substituted Acyl Chloride SM2->IM1 IM2 Dihydroisoquinoline Intermediate IM1->IM2 Bischler-Napieralski Reaction IM3 Aporphine Core IM2->IM3 Intramolecular Oxidative Coupling FP This compound IM3->FP Oxidation

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Suggested Solutions Problem Low Yield in Bischler-Napieralski Reaction Cause1 Incomplete Dehydration Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Sol1 Use fresh/excess dehydrating agent Cause1->Sol1 Sol2 Optimize reaction temperature Cause2->Sol2 Sol3 Use nitrile as solvent Cause3->Sol3

Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski reaction.

References

"3-Methoxyoxohernandaline" stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "3-Methoxyoxohernandaline." This resource provides researchers, scientists, and drug development professionals with essential guidance on the stability of this compound in various experimental conditions. While specific stability data for this compound is not extensively available in public literature, this guide offers insights based on the general behavior of related oxoaporphine alkaloids and established principles of chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like other oxoaporphine alkaloids, is primarily influenced by several factors:

  • pH: The solubility and stability of alkaloids are often pH-dependent due to the presence of a basic nitrogen atom. Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways.

  • Solvents: The choice of solvent is critical. While some organic solvents like DMSO are suitable for initial stock solutions, their presence in aqueous buffers during assays can impact stability. Protic solvents may participate in degradation reactions.

  • Light: Many organic molecules, including alkaloids, are susceptible to photodegradation. Exposure to UV or even ambient light can induce chemical changes.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, maintaining a low temperature is crucial.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. This can be catalyzed by trace metal ions.[2][3]

Q2: What is a recommended solvent for preparing a stock solution of this compound?

Based on supplier information, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous DMSO to minimize water-related degradation. For aqueous-based experiments, the stock solution should be diluted to the final concentration immediately before use, ensuring the final DMSO concentration is low enough to not affect the experiment or the compound's stability.

Q3: How should I store solutions of this compound?

For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or lower, protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Q4: What are the potential degradation pathways for an oxoaporphine alkaloid like this compound?

While specific degradation pathways for this compound are not documented, oxoaporphine alkaloids can be susceptible to several degradation mechanisms, including:

  • Hydrolysis: The ester or amide-like linkages, if present, or other susceptible functional groups could be hydrolyzed under strong acidic or basic conditions.

  • Oxidation: The aromatic rings and methoxy groups can be susceptible to oxidation.

  • Photodecomposition: The conjugated system in the oxoaporphine core is a chromophore that can absorb light, potentially leading to photochemical reactions.

Forced degradation studies are typically required to identify the likely degradation products and establish the degradation pathways of a new chemical entity.[1][4][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous solution - The concentration exceeds the aqueous solubility.- The pH of the buffer is not optimal for solubility.1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not interfere with the assay.3. Adjust the pH of the buffer. The solubility of alkaloids often increases in acidic conditions due to the formation of a more soluble salt.
Loss of activity or inconsistent results over time - The compound is degrading in the experimental conditions (e.g., aqueous buffer, temperature).1. Prepare fresh dilutions from a frozen stock solution for each experiment.2. Perform a time-course experiment to assess the stability of the compound in your specific assay buffer and conditions.3. If degradation is rapid, consider shortening the incubation time or performing the experiment at a lower temperature.
Color change in solution - This may indicate chemical degradation or oxidation.1. Protect the solution from light.2. De-gas buffers to remove dissolved oxygen.3. Consider adding an antioxidant (e.g., ascorbic acid) if oxidation is suspected, but verify it does not interfere with your experiment.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Different Solvents and pH

This protocol outlines a general procedure for a preliminary stability assessment using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • Purified water

  • Buffers of different pH values (e.g., pH 4, 7.4, 9)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

2. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

3. Preparation of Test Solutions:

  • Dilute the stock solution to a final concentration of 100 µM in the following solvents/buffers:

    • pH 4.0 buffer

    • pH 7.4 buffer (e.g., PBS)

    • pH 9.0 buffer

    • Methanol

    • Acetonitrile

    • 50:50 Acetonitrile:Water

4. Incubation:

  • Aliquot the test solutions into separate vials for each time point.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C), protected from light.

5. Sample Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.

  • Immediately quench any potential degradation by diluting the sample in a cold mobile phase or a suitable solvent mixture.

  • Analyze the samples by HPLC to determine the concentration of the parent compound remaining.

6. Data Analysis:

  • Plot the percentage of the remaining this compound against time for each condition.

  • Calculate the degradation rate constant and half-life in each condition.

Summary of General Conditions for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][6][7]

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)To investigate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C)To investigate degradation in alkaline conditions.
Oxidation 3-30% H₂O₂, room temperature or heatedTo investigate oxidative degradation pathways.
Thermal Degradation Dry heat (e.g., 80-100°C) or in solutionTo assess the effect of high temperature on stability.
Photostability Exposure to a combination of UV and visible light (ICH Q1B guidelines)To determine light sensitivity and potential photodegradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) test_solutions Prepare Test Solutions (in different solvents/pH) stock->test_solutions Dilute incubate Incubate at Controlled Temperature test_solutions->incubate time_points Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->time_points hplc HPLC/LC-MS Analysis time_points->hplc Analyze Samples data Data Analysis (% Remaining vs. Time) hplc->data end end data->end Stability Profile

Caption: Experimental workflow for assessing compound stability.

This guide provides a foundational understanding of the factors influencing the stability of this compound and a framework for its experimental evaluation. For critical applications, it is imperative to conduct specific stability studies under conditions that mimic the intended use.

References

Technical Support Center: Overcoming 3-Methoxyoxohernandaline Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "3-Methoxyoxohernandaline" is a hypothetical compound for the purpose of this guide. The information provided is based on established principles of cancer cell biology and drug resistance, particularly concerning natural product-derived alkaloids of the aporphine class.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel oxoaporphine alkaloid. Based on compounds with similar structures, its primary proposed mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] This inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

Q2: My cancer cell line has developed resistance to this compound. What are the likely mechanisms?

A2: Acquired resistance to chemotherapeutic agents, including natural product-derived compounds, is a common phenomenon.[3][4] The most probable mechanisms of resistance to this compound include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), which actively pump the compound out of the cell.[5][6]

  • Target Alteration: Mutations in the TOP2A gene, which codes for topoisomerase II, could alter the drug-binding site and reduce the compound's efficacy.

  • Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways, such as PI3K/AKT/mTOR, can help cancer cells evade apoptosis despite the presence of the drug.[5][7]

  • Enhanced DNA Repair: Resistant cells may have an enhanced capacity to repair the DNA damage induced by this compound.

  • Altered Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells less susceptible to programmed cell death.

Q3: How can I confirm that my cell line is truly resistant to this compound?

A3: Resistance is quantitatively confirmed by comparing the half-maximal inhibitory concentration (IC50) of the compound in your potentially resistant cell line to that of the original, parental (sensitive) cell line. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[8][9] This is usually determined using a cell viability assay like the MTT or CCK-8 assay.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Suggested Solution
Drug Instability Ensure this compound is properly stored. Prepare fresh dilutions from a stock solution for each experiment.
Inconsistent Cell Seeding Optimize and standardize the cell seeding density. Ensure a single-cell suspension before plating to avoid clumps.
Cell Line Health Use cells in the logarithmic growth phase for experiments.[8] Regularly check for contamination and authenticate cell lines via STR profiling.
Assay Variability Include appropriate positive and negative controls. Ensure consistent incubation times and reagent additions.
Problem 2: My resistant cell line does not show overexpression of common efflux pumps (e.g., ABCB1).
Possible Cause Suggested Solution
Alternative Resistance Mechanisms The resistance may not be mediated by drug efflux. Investigate other possibilities such as target mutation or activation of bypass pathways.
Different Efflux Pumps The cell line may be overexpressing a less common ABC transporter. Consider a broader screening of ABC transporter expression.
Post-translational Modifications The activity of efflux pumps can be regulated by post-translational modifications, which may not be detected by simple protein expression analysis.
Functional vs. Expression Level The efflux pumps may be more active without being overexpressed. Perform a functional efflux assay (see Protocol 3).
Problem 3: An efflux pump inhibitor (e.g., verapamil) does not fully restore sensitivity to this compound.
Possible Cause Suggested Solution
Ineffective Inhibitor Concentration Titrate the efflux pump inhibitor to determine its optimal non-toxic concentration for your cell line.
Multiple Resistance Mechanisms The cell line has likely developed more than one resistance mechanism. The efflux pump may be only partially responsible for the observed resistance.
Inhibitor Specificity The efflux pump inhibitor may not be effective against the specific transporter overexpressed in your cell line.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine Initial IC50: Culture the parental cell line and determine the IC50 of this compound using an MTT or similar cell viability assay.

  • Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Monitor and Passage: Initially, significant cell death is expected. Culture the surviving cells, replacing the drug-containing medium every 2-3 days. When the cells recover and reach 70-80% confluency, passage them.

  • Dose Escalation: Once the cells adapt and resume a normal growth rate in the presence of the drug, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).

  • Continuous Culture: Continue this process of stepwise dose escalation. The entire process can take 6-12 months.

  • Characterization: Periodically assess the IC50 of the cell population to monitor the level of resistance. Once a stable resistant line is established (e.g., >10-fold increase in IC50), perform further characterization.

Protocol 2: Western Blot for Efflux Pump (ABCB1) Expression
  • Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)

Rhodamine 123 is a fluorescent substrate for P-glycoprotein (ABCB1). Reduced intracellular accumulation of rhodamine 123 in resistant cells indicates increased efflux activity.

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 to the cell suspension (final concentration typically 0.5-1 µM) and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess dye.

  • Efflux Phase: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for drug efflux. For a control, include a sample of resistant cells co-incubated with an efflux pump inhibitor (e.g., verapamil).

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A shift to lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased efflux.

Data Presentation

Table 1: Comparative IC50 Values for this compound

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-7 (Breast Cancer)50 ± 5.2650 ± 45.113.0
A549 (Lung Cancer)85 ± 9.1920 ± 78.310.8
HCT116 (Colon Cancer)40 ± 4.7580 ± 51.914.5

Table 2: Effect of Efflux Pump Inhibitor on this compound IC50

Cell LineResistant IC50 (nM)Resistant IC50 + Verapamil (10 µM) (nM)Reversal Fold
MCF-7/Res650 ± 45.195 ± 10.46.8
A549/Res920 ± 78.3150 ± 18.26.1
HCT116/Res580 ± 51.980 ± 9.57.3

Visualizations

experimental_workflow cluster_generation Phase 1: Resistance Generation cluster_characterization Phase 2: Mechanism Investigation start Parental Cell Line ic50 Determine IC50 start->ic50 culture Culture with escalating [this compound] ic50->culture resistant_line Stable Resistant Cell Line culture->resistant_line western Western Blot (Efflux Pumps) resistant_line->western efflux_assay Functional Efflux Assay (Rhodamine 123) resistant_line->efflux_assay sequencing Target Gene Sequencing (TOP2A) resistant_line->sequencing pathway Pathway Analysis (PI3K/AKT) resistant_line->pathway

Caption: Workflow for generating and characterizing a resistant cell line.

signaling_pathway cluster_drug_action Drug Action & Resistance cluster_resistance drug This compound topo Topoisomerase II drug->topo inhibits efflux Efflux Pump (e.g., ABCB1) drug->efflux expels dna_damage DNA Damage topo->dna_damage apoptosis Apoptosis dna_damage->apoptosis pi3k PI3K/AKT Pathway pi3k->apoptosis inhibits

Caption: Proposed mechanism of action and key resistance pathways.

troubleshooting_logic start High IC50 Observed q1 Is ABCB1 overexpressed? start->q1 a1_yes Efflux-mediated resistance likely. Test with inhibitors. q1->a1_yes  Yes q2 Are other pro-survival pathways activated? q1->q2  No a2_yes Bypass pathway activation. Consider combination therapy. q2->a2_yes  Yes a_other Investigate other mechanisms: - Target mutation - DNA repair upregulation q2->a_other  No

Caption: A logical flow for troubleshooting resistance mechanisms.

References

Technical Support Center: 3-Methoxyoxohernandaline Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of 3-Methoxyoxohernandaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

1. General Method Development & Validation

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2. HPLC & LC-MS/MS Specific Issues

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Troubleshooting Guides

General Method Development & Validation

A common pitfall is an inadequate understanding of the physicochemical properties of the molecule before starting validation. For a natural product like this compound, which belongs to the alkaloid class, this includes understanding its solubility, pKa, and stability under different conditions (light, temperature, pH). Another frequent issue is using a "cookie-cutter" approach to validation that doesn't account for the unique characteristics of the new chemical entity.

Troubleshooting Steps:

  • Thorough Physicochemical Characterization: Before validation, ensure you have data on the solubility of this compound in various solvents, its pKa, and its stability to light, heat, and pH. This information is crucial for developing a robust method.

  • Customized Validation Plan: Develop a validation plan that is specific to this compound and its intended use. Consider the expected concentration range in your samples and the complexity of the sample matrix.

  • Forced Degradation Studies: For stability-indicating methods, perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to understand the degradation pathways and ensure the method can separate the analyte from its degradation products.

An Analytical Target Profile (ATP) is a predefined objective for your analytical method that outlines its performance requirements. It forms the basis for a Quality by Design (QbD) approach to method development and validation.

Key Considerations for ATP:

  • Intended Use: Is the method for identification, quantification of impurities, or assay of the main compound?

  • Analyte & Matrix: What is the expected concentration range of this compound? What is the sample matrix (e.g., pure substance, plant extract, plasma)?

  • Performance Criteria: Define the required accuracy, precision, linearity, range, and specificity for the method to be fit for its purpose.

The most widely applied validation characteristics are accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness.

Summary of Validation Parameters:

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is common.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is often used.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
HPLC & LC-MS/MS Specific Issues

Peak asymmetry can be caused by a variety of factors related to the analyte, mobile phase, or column. As an alkaloid, this compound may have basic nitrogen atoms that can interact with residual silanols on the silica-based column packing, leading to peak tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: If using a silica-based column, ensure the mobile phase pH is in a range where the analyte is in a single ionic form and where secondary interactions with the stationary phase are minimized. For basic compounds, a low pH (e.g., 2.5-3.5) can protonate the analyte and silanols, reducing tailing.

  • Add a Competitive Base: Incorporate a small amount of a competitive base, like triethylamine (TEA), into the mobile phase to block active silanol sites.

  • Use a Different Column: Consider using a column with a different stationary phase (e.g., a polymer-based column) or a base-deactivated silica column.

  • Check for Column Overload: Inject a lower concentration of your sample to see if the peak shape improves.

  • Ensure Proper Dissolution: Make sure the sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Low sensitivity in LC-MS/MS can stem from inefficient ionization, poor fragmentation, or matrix effects.

Troubleshooting Steps:

  • Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the signal for this compound.

  • Select Appropriate Adducts: In positive ion mode, look for protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+, [M+K]+) that give a stable and intense signal.

  • Optimize Fragmentation: In MS/MS, optimize the collision energy to achieve efficient fragmentation of the precursor ion into a stable and intense product ion.

  • Improve Chromatographic Separation: Better separation from co-eluting matrix components can reduce ion suppression. Consider using a more efficient column or adjusting the gradient profile.

  • Sample Preparation: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances from the matrix.

Matrix effects, particularly ion suppression or enhancement in ESI-MS, are a common challenge in quantitative analysis from complex matrices.

Strategies to Mitigate Matrix Effects:

  • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as close as possible to the study samples.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Improved Sample Cleanup: As mentioned previously, techniques like SPE or liquid-liquid extraction can significantly reduce matrix effects by removing interfering compounds.

Experimental Protocols

Hypothetical HPLC-UV Method for Quantification of this compound
  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 280 nm).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Evaporate the solvent and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Hypothetical LC-MS/MS Method for Quantification of this compound
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column and Mobile Phase: As per the HPLC-UV method, but potentially with a smaller internal diameter column (e.g., 2.1 mm) for better sensitivity.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters:

    • Precursor Ion: The m/z of the protonated this compound [M+H]+.

    • Product Ion: A stable and intense fragment ion produced by collision-induced dissociation (CID).

    • MRM Transitions: Monitor at least two transitions for confirmation and quantification.

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound with similar chromatographic and ionization behavior.

Visualizations

Analytical_Method_Validation_Workflow cluster_Plan Phase 1: Planning cluster_Develop Phase 2: Method Development & Optimization cluster_Report Phase 4: Reporting & Implementation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol MethodDev Method Development (HPLC, LC-MS) Protocol->MethodDev Optimization Method Optimization MethodDev->Optimization Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Optimization->Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Implementation Routine Use Report->Implementation

Caption: Workflow for analytical method validation.

Caption: Troubleshooting decision tree for HPLC peak shape issues.

"3-Methoxyoxohernandaline" interference in high-throughput screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering potential assay interference during high-throughput screening (HTS). While the focus is on addressing issues related to compounds like 3-Methoxyoxohernandaline , the principles and troubleshooting strategies outlined here are broadly applicable to any compound that may produce misleading results in HTS assays.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern in HTS?

A1: Assay interference refers to the phenomenon where a compound generates a false positive or false negative result in a screening assay through a mechanism that is not related to the intended biological target.[1][2][3] These compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[1][4][5] They are a significant concern because they can lead to the wasteful expenditure of resources on compounds that are unlikely to be developed into viable drug candidates.[6][7]

Q2: My compound, "this compound," is showing activity in my primary screen. How do I know if it's a genuine hit or an artifact?

A2: A true "hit" should demonstrate reproducible, concentration-dependent activity that can be confirmed through mechanistically distinct orthogonal assays.[3][8] If a compound is active in the primary assay but inactive in follow-up studies, it may be an interference compound.[8] A systematic approach to hit validation is crucial to eliminate false positives.[9]

Q3: What are the common mechanisms of assay interference?

A3: Common mechanisms of assay interference include:

  • Compound Aggregation: At certain concentrations, some organic molecules form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[7]

  • Fluorescence Interference: Compounds that are colored or possess intrinsic fluorescence can interfere with assays that rely on fluorescence or absorbance readouts.[7][8] They can either absorb the excitation/emission light (quenching) or contribute their own fluorescence signal.

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins, leading to non-specific, irreversible inhibition.[6][7]

  • Redox Activity: Compounds capable of redox cycling can produce reactive oxygen species (ROS), which can damage proteins and interfere with assay components.[1][7]

  • Luciferase Inhibition: Many HTS assays use luciferase as a reporter. Direct inhibition of luciferase is a common source of false positives.[2][3]

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

If you observe steep dose-response curves or a loss of activity in the presence of detergents, your compound may be forming aggregates.

Troubleshooting Workflow:

start Initial Hit Observed detergent Perform Assay with and without Non-ionic Detergent (e.g., 0.01% Triton X-100) start->detergent analyze Analyze Results detergent->analyze dls Perform Dynamic Light Scattering (DLS) dls->analyze conclusion conclusion analyze->conclusion genuine Likely Genuine Hit conclusion->genuine Activity Unaffected aggregator Likely Aggregator conclusion->aggregator Activity Reduced or Abolished

Caption: Workflow to investigate suspected compound aggregation.

Experimental Protocol: Detergent Sensitivity Assay

Objective: To determine if the observed activity of a compound is dependent on the formation of aggregates.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, follow the standard assay protocol.

  • In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding the test compound.

  • Incubate both sets of reactions and measure the activity.

Data Interpretation:

ObservationInterpretation
Activity is significantly reduced or eliminated in the presence of detergent.The compound is likely acting via an aggregation-based mechanism.
Activity is unaffected by the presence of detergent.The compound is less likely to be an aggregator.
Issue 2: Suspected Fluorescence Interference

If your HTS assay is fluorescence-based and you observe a high number of hits, or your compound is colored, it is important to rule out fluorescence interference.

Troubleshooting Workflow:

start Hit in Fluorescence Assay autofluorescence Measure Compound Autofluorescence start->autofluorescence quenching Perform Quenching Assay start->quenching analyze Analyze Results autofluorescence->analyze quenching->analyze conclusion conclusion analyze->conclusion genuine Likely Genuine Hit conclusion->genuine No Significant Signal Change interference Fluorescence Interference conclusion->interference Significant Signal Increase or Decrease

Caption: Workflow to identify fluorescence interference.

Experimental Protocol: Autofluorescence and Quenching Assays

Objective: To determine if a compound interferes with a fluorescence-based assay readout.

Methodology:

  • Autofluorescence Check: Prepare a set of wells containing the assay buffer and the test compound at the screening concentration. Measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.

  • Quenching Check: Prepare another set of wells with the assay buffer, the fluorescent substrate or product, and the test compound. Measure the fluorescence.

Data Interpretation:

AssayObservationInterpretation
AutofluorescenceA significant signal is detected in the absence of the fluorescent substrate/product.The compound is autofluorescent and may be a false positive.
QuenchingThe fluorescence signal of the substrate/product is significantly reduced.The compound is a quencher and may be a false positive or false negative.
Issue 3: Suspected Chemical Reactivity

If a compound shows time-dependent inhibition or its activity is not reversible, it may be a reactive electrophile.

Troubleshooting Workflow:

start Suspected Reactive Compound thiol_assay Perform Thiol Reactivity Assay start->thiol_assay preincubation Pre-incubation with Target start->preincubation analyze Analyze Results thiol_assay->analyze preincubation->analyze conclusion conclusion analyze->conclusion genuine Likely Non-covalent Inhibitor conclusion->genuine No Increased Potency with Pre-incubation reactive Likely Reactive Compound conclusion->reactive Increased Potency with Pre-incubation

Caption: Workflow to assess compound reactivity.

Experimental Protocol: Thiol Reactivity Assay

Objective: To assess if a compound is a reactive electrophile that modifies cysteine residues in proteins.

Methodology:

  • Prepare a solution of a thiol-containing molecule (e.g., glutathione or a cysteine-containing peptide).

  • Pre-incubate the test compound with the thiol-containing molecule for a defined period (e.g., 30 minutes).

  • Initiate the biochemical reaction by adding the enzyme and substrate.

  • Measure the enzyme activity.

Data Interpretation:

ObservationInterpretation
The inhibitory activity of the compound is reduced after pre-incubation with the thiol-containing molecule.The compound is likely a reactive electrophile.
The inhibitory activity is unaffected.The compound is less likely to be a reactive electrophile.

Summary of Mitigation Strategies

Interference TypeMitigation Strategy
AggregationAdd non-ionic detergents (e.g., 0.01% Triton X-100) to the assay buffer.[8]
FluorescenceUse orthogonal, non-fluorescence-based assays for hit confirmation.[8]
Chemical ReactivityPerform counter-screens to identify reactive compounds.[6]
Redox ActivityInclude reducing agents like DTT in the assay buffer as a control.[6]
Luciferase InhibitionUse a counter-screen with purified luciferase to identify direct inhibitors.[2]

By systematically applying these troubleshooting guides and experimental protocols, researchers can more effectively identify and triage compounds that exhibit assay interference, leading to more robust and reliable HTS results.

References

Troubleshooting "3-Methoxyoxohernandaline" NMR Signal Assignment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with complex natural products, accurate NMR signal assignment is a critical step in structure elucidation and characterization. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to the challenges that may be encountered during the NMR analysis of "3-Methoxyoxohernandaline," an aporphine alkaloid.

Frequently Asked Questions (FAQs)

Q1: I am seeing more signals in my ¹H NMR spectrum than expected for the structure of this compound. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Impurities: The most common reason is the presence of residual solvents (e.g., ethyl acetate, dichloromethane, acetone) or other impurities from the isolation process. Cross-reference your solvent peaks with standard chemical shift tables.

  • Rotational Isomers (Rotamers): In complex molecules, restricted bond rotation can lead to the existence of multiple conformers that are distinct on the NMR timescale, each giving rise to its own set of signals.

  • Sample Degradation: The compound may be unstable under the experimental conditions, leading to the formation of degradation products.

Q2: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?

A2: Overlapping aromatic signals are a frequent challenge with polycyclic aromatic compounds like aporphine alkaloids. Consider the following approaches:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion and may resolve the overlapping signals.

  • Solvent Change: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.

  • 2D NMR Techniques: Employing 2D NMR experiments such as COSY and TOCSY can help to identify spin systems and trace the connectivity of protons, even in crowded regions. A NOESY or ROESY experiment can reveal through-space correlations, which can also aid in assignment.

Q3: How can I definitively assign the quaternary carbon signals in the ¹³C NMR spectrum?

A3: Quaternary carbons do not have directly attached protons, making their assignment challenging with basic 1D and 2D NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for this task. HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. By observing correlations from well-assigned protons to a quaternary carbon, its position in the structure can be determined.

Troubleshooting Guide

Problem 1: Ambiguous Assignment of Methoxy Group Signal
  • Symptom: The singlet corresponding to the methoxy group (-OCH₃) is difficult to assign with certainty from the ¹H NMR spectrum alone.

  • Solution:

    • HMBC: Look for a ³J correlation from the methoxy protons to the aromatic carbon to which it is attached (C-3).

    • NOESY/ROESY: A through-space correlation should be observed between the methoxy protons and the proton at the C-4 position.

Problem 2: Differentiating Between Aromatic Protons
  • Symptom: The ¹H NMR signals for the aromatic protons are clustered together, making individual assignment difficult.

  • Solution Workflow:

Caption: A logical workflow for resolving and assigning overlapping aromatic proton signals in NMR spectra.

Data Presentation

The following table summarizes hypothetical ¹H and ¹³C NMR data for this compound, based on typical chemical shift values for aporphine alkaloids. This serves as a reference for expected signal locations.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
1~145.0---
1a~128.0-H-11-
2~150.0-H-3-
3~155.0-3-OCH₃-
3-OCH₃~56.0~3.9 (s, 3H)C-3H-4
3a~125.0-H-4-
4~110.0~7.2 (d, J=8.0)C-3, C-53-OCH₃, H-5
5~130.0~7.8 (t, J=8.0)C-4, C-6H-4, H-6
6~120.0~7.5 (d, J=8.0)C-5, C-7aH-5
6a~50.0~4.5 (dd, J=12.0, 4.0)C-7, C-11bH-7
7~180.0-H-6a, H-8-
7a~135.0-H-8-
8~122.0~7.9 (d, J=7.5)C-7, C-9, C-11aH-9
9~129.0~7.6 (t, J=7.5)C-8, C-10, C-11H-8, H-10
10~127.0~7.4 (t, J=7.5)C-9, C-11aH-9, H-11
11~132.0~8.1 (d, J=7.5)C-1a, C-9, C-10H-10
11a~140.0-H-8, H-11-
11b~130.0-H-6a-

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for chemical shift referencing.

1D NMR Data Acquisition
  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Data Acquisition

The following experiments are crucial for the complete signal assignment of complex molecules.

ExperimentalWorkflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR (Proton Spectrum) COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY HSQC HSQC/HMQC (¹H-¹³C One-Bond Correlation) 1H_NMR->HSQC 13C_NMR ¹³C NMR & DEPT (Carbon & Multiplicity) 13C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC HSQC->HMBC NOESY NOESY/ROESY (Through-Space Correlation) HMBC->NOESY Structure_Elucidation Structure_Elucidation NOESY->Structure_Elucidation Final Assignment

Caption: A standard workflow of NMR experiments for the structural elucidation of a novel compound.

Validation & Comparative

A Comparative Analysis of 3-Methoxyoxohernandaline and Other Aporphine Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, aporphine alkaloids, a class of isoquinoline alkaloids, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of 3-Methoxyoxohernandaline and other prominent aporphine alkaloids, focusing on their cytotoxic profiles and underlying mechanisms of action. Due to the limited publicly available data on this compound, this guide will focus on a comparison between the two main subclasses of aporphines: oxoaporphines (to which this compound belongs) and the more extensively studied non-oxidized aporphine alkaloids.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic efficacy of aporphine alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported IC50 values for several representative oxoaporphine and aporphine alkaloids, providing a quantitative basis for comparison. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can influence the results.

Table 1: Cytotoxicity (IC50 in µM) of Oxoaporphine Alkaloids against Various Cancer Cell Lines

AlkaloidCancer Cell LineIC50 (µM)Reference
LiriodenineA-549 (Lung)18.2 (µg/mL)[1][2]
K-562 (Leukemia)16.2 (µg/mL)[1][2]
HeLa (Cervical)12.0 (µg/mL)[1][2]
MDA-MB (Breast)12.2 (µg/mL)[1][2]
MCF-7 (Breast)31.26[3]
CAOV-3 (Ovarian)37.3[4]
HernandonineGLC-82 (Lung)7.6
HCT (Colon)8.2

Table 2: Cytotoxicity (IC50 in µM) of Aporphine Alkaloids against Various Cancer Cell Lines

AlkaloidCancer Cell LineIC50 (µM)Reference
NorushinsunineA-549 (Lung)8.8 (µg/mL)[1][2]
K-562 (Leukemia)7.4 (µg/mL)[1][2]
HeLa (Cervical)7.6 (µg/mL)[1][2]
MDA-MB (Breast)8.4 (µg/mL)[1][2]
ReticulineA-549 (Lung)19.8 (µg/mL)[1][2]
K-562 (Leukemia)15.8 (µg/mL)[1][2]
HeLa (Cervical)17.4 (µg/mL)[1][2]
MDA-MB (Breast)13.0 (µg/mL)[1][2]
LaurotetanineHeLa (Cervical)2 (µg/mL)[5]
N-MethyllaurotetanineHeLa (Cervical)15 (µg/mL)[5]
NorboldineHeLa (Cervical)42 (µg/mL)[5]
BoldineHeLa (Cervical)46 (µg/mL)[5]
NuciferineSCC25 (Oral)~80[6]
CAL27 (Oral)~80[6]
SK-Mel-28 (Melanoma)39.31 (µg/mL)
NantenineSMMC-7721 (Hepatoma)70.08[7]
CorytuberineSMMC-7721 (Hepatoma)73.22[7]

Mechanisms of Action: Diverse Pathways to Cell Death

Aporphine alkaloids exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes.

Oxoaporphine Alkaloids:

The planar structure of oxoaporphine alkaloids, such as liriodenine, facilitates their intercalation into DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some oxoaporphine derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.[1]

Aporphine Alkaloids:

The non-oxidized aporphine alkaloids exhibit a broader range of mechanisms. For instance, nuciferine has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. By suppressing STAT3 phosphorylation and its downstream targets, nuciferine can effectively halt cancer progression.

Experimental Protocols

The following provides a generalized methodology for assessing the cytotoxicity of aporphine alkaloids using the MTT assay, a common colorimetric assay for measuring cell metabolic activity as an indicator of cell viability.

MTT Assay for Cytotoxicity Assessment:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

STAT3_Inhibition_by_Nuciferine cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes DNA DNA pSTAT3->DNA Translocates to Nucleus and Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Proliferation Proliferation Gene_Expression->Proliferation Leads to Survival Survival Gene_Expression->Survival Leads to Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Leads to Nuciferine Nuciferine Nuciferine->JAK Inhibits Phosphorylation

Caption: Inhibition of the JAK/STAT3 signaling pathway by Nuciferine.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere (Overnight Incubation) seed_cells->adherence treatment Treat Cells with Aporphine Alkaloids adherence->treatment incubation Incubate for 24/48/72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate for 2-4 hours (Formazan Formation) add_mtt->mtt_incubation solubilize Solubilize Formazan Crystals (e.g., with DMSO) mtt_incubation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

References

Comparative Cytotoxicity Analysis of 3-Methoxyoxohernandaline and Related Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of 3-Methoxyoxohernandaline and structurally related oxoaporphine alkaloids against various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this class of compounds. The guide summarizes quantitative cytotoxicity data, details experimental methodologies, and visualizes the proposed mechanisms of action.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various oxoaporphine alkaloids and the standard chemotherapeutic agent, Doxorubicin, against several human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundHeLa (Cervical Cancer)HepG2 (Liver Cancer)MCF-7 (Breast Cancer)Other Cell LinesReference(s)
Hernandonine -8.2 µM (HCT-116)-7.6 µM (GLC-82)[1]
Liriodenine 12.0 µg/mL-31.26 µM18.2 µg/mL (A-549), 16.2 µg/mL (K-562)[2][3]
Oxopurpureine ---15.2 µM (9-KB)[1]
O-Methylatheroline ---14.5 µM (9-KB)[1]
Kuafumine ---0.5 µM (KB)[1]
Doxorubicin 2.92 µM12.18 µM2.50 µM-[4]

Note: The cytotoxicity of Liriodenine is presented in µg/mL in one study[3]. Direct conversion to µM requires the molecular weight, which can vary based on the specific salt form. For comparative purposes, the original units are retained.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT and MTS assays, which are colorimetric assays for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability. In this assay, the yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs, Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar, more recent alternative to the MTT assay. The MTS tetrazolium compound is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.

General Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • MTS Reagent Addition: Add the MTS reagent, often in combination with an electron coupling agent like phenazine methosulfate (PMS), directly to the cell culture medium.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Mandatory Visualization

Proposed Signaling Pathway for Aporphine Alkaloid-Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathways through which aporphine alkaloids, including oxoaporphines, are believed to exert their cytotoxic effects. The primary mechanisms include DNA intercalation and inhibition of topoisomerase, leading to DNA damage and cell cycle arrest, as well as the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt and the activation of caspases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aporphine_Alkaloid Aporphine Alkaloid PI3K PI3K Aporphine_Alkaloid->PI3K Inhibition DNA DNA Aporphine_Alkaloid->DNA Intercalation Topoisomerase Topoisomerase Aporphine_Alkaloid->Topoisomerase Inhibition Akt Akt PI3K->Akt Activation Caspase_9 Caspase-9 Akt->Caspase_9 Inhibition Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase->DNA_Damage leads to DNA_Damage->Caspase_9 Activation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed mechanism of aporphine alkaloid-induced cytotoxicity.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the cytotoxicity of a compound using cell-based assays.

G start Start cell_culture Cell Culture (e.g., HeLa, HepG2, MCF-7) start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Test Compounds & Controls) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, MTS) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

References

A Comparative Guide to the Antitumor Activity of Oxoaporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While specific experimental data on the antitumor activity of 3-Methoxyoxohernandaline remains to be elucidated, the broader class of oxoaporphine alkaloids has demonstrated significant potential in cancer research. This guide provides a comparative analysis of the antitumor performance of three well-studied oxoaporphine alkaloids: Liriodenine, Dicentrinone, and Lysicamine. These compounds serve as valuable benchmarks for understanding the potential mechanisms and efficacy of related molecules like this compound. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Quantitative Comparison of Antitumor Activity

The following table summarizes the cytotoxic effects of Liriodenine, Dicentrinone, and Lysicamine against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Liriodenine HEp-2 (Laryngocarcinoma)10[1]
CAOV-3 (Ovarian Cancer)37.3[2][3][4][5]
MCF-7 (Breast Cancer)10[6]
Hep G2 (Hepatoma)Not specified, but induced G1 arrest[7]
SK-Hep-1 (Hepatoma)Not specified, but induced G1 arrest[7]
Dicentrinone HepG2 (Hepatoma)43.95 (as a PDI inhibitor)[8][9][10]
Lysicamine HepG2 (Hepatocarcinoma)Cytotoxic, but IC50 not specified[11]
NCI-H460 (Lung Cancer)Cytotoxic, but IC50 not specified[11]
BCPAP (Papillary Thyroid Cancer)Reduced cell viability[12][13][14]
HTH83 (Anaplastic Thyroid Cancer)Reduced cell viability[12][13][14]
KTC-2 (Anaplastic Thyroid Cancer)Reduced cell viability[12][13][14]

Signaling Pathways and Mechanisms of Action

The antitumor effects of these oxoaporphine alkaloids are mediated through various signaling pathways, leading to cell cycle arrest and apoptosis.

liriodenine_pathway Liriodenine Liriodenine p53 p53 Upregulation Liriodenine->p53 Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Liriodenine-induced apoptotic pathway.

Liriodenine has been shown to upregulate the tumor suppressor protein p53.[1][6] This leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, triggering the mitochondrial (intrinsic) pathway of apoptosis.[2][3][4][5] This results in the release of cytochrome c and subsequent activation of caspases-9 and -3, culminating in programmed cell death.[2][3][4][5]

dicentrinone_pathway Dicentrinone Dicentrinone TopoII Topoisomerase II Dicentrinone->TopoII Inhibits DNA_Replication DNA Replication & Unwinding TopoII->DNA_Replication G2M_Arrest G2/M Phase Arrest DNA_Replication->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Dicentrinone's mechanism of action.

Dicentrinone and its analogues have been found to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division.[15] Inhibition of this enzyme leads to a halt in the cell cycle at the G2/M phase, which subsequently induces apoptosis.[15]

lysicamine_pathway Lysicamine Lysicamine AKT AKT Activation Lysicamine->AKT Inhibits Necroptosis Necrosis/ Necroptosis Lysicamine->Necroptosis MAPK_TGFb MAPK & TGF-β Signaling (Predicted) Lysicamine->MAPK_TGFb Potential Interaction Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Figure 3: Lysicamine's antitumor signaling.

Lysicamine has been shown to reduce the activation of protein kinase B (AKT), a key component of a major cell survival pathway.[12][13][14][16] Its inhibition promotes cell death, primarily through necrosis or necroptosis.[12][13][14] In silico analyses also predict interactions with the MAPK and TGF-β signaling pathways.[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound (various concentrations) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs end End measure_abs->end

Figure 4: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][18][19]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[17][18]

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[17][18][20]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[17][19][20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19][20] The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the test compound for the desired time.

  • Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.[21][22][23]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[21][23]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining.[22][23]

  • Propidium Iodide (PI) Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.[21][22][23] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is used to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

Apoptosis Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in the apoptosis cascade, such as caspases.

Protocol:

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them in a suitable lysis buffer containing protease inhibitors to extract total proteins.[24][25]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[26]

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results on an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Liriodenine, Dicentrinone, and Lysicamine represent a promising class of oxoaporphine alkaloids with demonstrated antitumor activities through diverse mechanisms of action. While direct experimental validation of "this compound" is necessary, the comparative data presented in this guide provides a strong foundation for predicting its potential efficacy and guiding future research. The detailed experimental protocols offer a standardized approach for the in vitro validation of novel antitumor compounds. Further investigation into the specific molecular targets and signaling pathways of these and related alkaloids will be crucial for their development as potential cancer therapeutics.

References

The Structural Dance of Activity: A Comparative Guide to 3-Methoxyoxohernandaline and its Aporphine Relatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers down many fascinating molecular avenues. One such path is the exploration of aporphine alkaloids, a class of naturally occurring compounds known for their diverse and potent biological activities. Within this family, 3-Methoxyoxohernandaline, an oxoaporphine alkaloid, presents a compelling scaffold for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, drawing upon experimental data from related aporphine alkaloids to elucidate the molecular features governing their biological effects.

While direct and comprehensive SAR studies on this compound are limited in the public domain, a comparative analysis of structurally similar oxoaporphine alkaloids allows for the inference of key structural determinants for various biological activities, including anti-inflammatory, anti-platelet, and cytotoxic effects.

Comparative Analysis of Biological Activities

The biological activity of aporphine alkaloids is intricately linked to their molecular architecture. Modifications to the core aporphine skeleton, including the degree of oxidation and the nature and position of substituents, can dramatically alter their pharmacological profile.

Anti-inflammatory Activity

Several hernandaline derivatives have been investigated for their ability to modulate inflammatory responses. The data suggests that the oxygenation pattern on the aporphine ring is a critical factor.

Table 1: Anti-inflammatory Activity of Hernandaline Analogs

CompoundR1R2R3R4Activity AssayIC50 (µM)
3-Hydroxyhernandonine OHOCH3HHfMLP/CB-induced elastase release in human neutrophils3.93 ± 0.48
Oxohernangerine HOCH3OCH3HfMLP/CB-induced elastase release in human neutrophils5.40
Hernandonine HOCH3HHNot Reported-
This compound (Inferred)OCH3OCH3HH--

Note: Data for this compound is not available and its activity is inferred based on related structures.

The presence of a hydroxyl group at the C-3 position, as seen in 3-hydroxyhernandonine, appears to contribute significantly to its potent anti-inflammatory effect. It is plausible that the methoxy group in this compound may modulate this activity, potentially through altered hydrogen bonding capacity and electronic properties.

Anti-platelet Aggregation Activity

The aggregation of platelets is a key process in thrombosis, and its inhibition is a therapeutic target for cardiovascular diseases. Certain hernandaline derivatives have demonstrated notable anti-platelet aggregation effects.

Table 2: Anti-platelet Aggregation Activity of Hernandaline Analogs

CompoundAggregation InducerIC50 (µM)
Hernangerine Arachidonic Acid25.3
N-Methylhernangerine Arachidonic Acid21.4
Ovigerine Arachidonic Acid28.5

The data on these non-oxoaporphines suggests that substitutions on the nitrogen and the dioxole ring play a role in their interaction with platelet aggregation pathways. The planar, oxidized nature of this compound could lead to a different mode of action, possibly through intercalation with DNA or interaction with different enzymatic targets.

Cytotoxic Activity

The planar structure of oxoaporphine alkaloids makes them candidates for DNA intercalating agents, a mechanism often associated with anticancer activity. Studies on synthetic oxoaporphine derivatives have shown that modifications to the core structure can enhance their cytotoxic potential.

Table 3: Cytotoxic Activity of Synthetic Oxoaporphine Derivatives against MCF-7 (Human Breast Cancer) Cell Line

CompoundModificationIC50 (µM)
Lead Oxoaporphine Unsubstituted> 50
Derivative 1 Amino side chain at C-212.5
Derivative 2 Amino side chain at C-48.7

These findings suggest that the introduction of side chains, particularly those containing amino groups, can significantly improve the cytotoxic activity of the oxoaporphine scaffold[1][2]. This is a crucial consideration for the future design of this compound analogs with enhanced anticancer properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

fMLP/CB-Induced Superoxide Anion Generation and Elastase Release in Human Neutrophils

1. Neutrophil Isolation:

  • Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.

2. Superoxide Anion Generation Assay:

  • Neutrophils are incubated with the test compound or vehicle control.

  • The reaction is initiated by the addition of fMLP (N-formyl-L-methionyl-L-leucyl-L-phenylalanine) and cytochalasin B (CB).

  • The generation of superoxide anion is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

3. Elastase Release Assay:

  • Neutrophils are pre-incubated with the test compound.

  • Elastase release is stimulated by the addition of fMLP and CB.

  • The enzymatic activity of released elastase is determined by measuring the cleavage of a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) at 405 nm.

Anti-platelet Aggregation Assay

1. Platelet-Rich Plasma (PRP) Preparation:

  • Blood is collected from healthy donors and anticoagulated with sodium citrate.

  • PRP is obtained by centrifugation of the whole blood.

2. Aggregation Measurement:

  • PRP is pre-incubated with the test compound or vehicle.

  • Platelet aggregation is induced by the addition of an agonist such as arachidonic acid, ADP, or collagen.

  • The change in light transmission through the PRP suspension is monitored using an aggregometer to quantify the extent of aggregation.

MTT Cytotoxicity Assay

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cell Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

3. Viability Assessment:

  • After treatment, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Visualizing the Relationships

The following diagrams illustrate the inferred structure-activity relationships and a typical experimental workflow for evaluating the biological activity of these compounds.

SAR_Inference cluster_Structure Structural Modifications cluster_Activity Biological Activity Aporphine_Core Aporphine Core Oxidation Oxidation at C-7 (Oxoaporphine) Aporphine_Core->Oxidation Increases Planarity Substitution_A Substitution at C-3 (OH vs OCH3) Aporphine_Core->Substitution_A Modulates H-bonding Substitution_B Side Chain Addition Aporphine_Core->Substitution_B Improves Solubility/Binding Cytotoxicity Cytotoxicity Oxidation->Cytotoxicity Potential for DNA Intercalation Anti_Inflammatory Anti-inflammatory Substitution_A->Anti_Inflammatory OH group may enhance activity Substitution_B->Cytotoxicity Amino side chains increase potency Anti_Platelet Anti-platelet

Caption: Inferred Structure-Activity Relationships for Oxoaporphine Alkaloids.

Experimental_Workflow Start Compound Synthesis/ Isolation Assay_Selection Selection of Biological Assays (e.g., Anti-inflammatory, Cytotoxicity) Start->Assay_Selection Cell_Preparation Preparation of Target Cells/ Platelets Assay_Selection->Cell_Preparation Compound_Treatment Incubation with Test Compound at Various Concentrations Cell_Preparation->Compound_Treatment Stimulation Induction of Biological Response (e.g., fMLP, Agonist, None) Compound_Treatment->Stimulation Data_Acquisition Measurement of Endpoint (e.g., Absorbance, Light Transmission) Stimulation->Data_Acquisition Data_Analysis Calculation of IC50 Values Data_Acquisition->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General Experimental Workflow for Biological Activity Screening.

References

Comparative Efficacy Analysis of 3-Methoxyoxohernandaline: A Proposed Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxyoxohernandaline is a member of the aporphine alkaloid class of natural products.[1] Aporphine alkaloids, derived from various plant species, including those from the Hernandiaceae family, have garnered significant interest in the scientific community for their diverse biological activities.[2][3] Extensive research into this class of compounds has revealed potent anti-inflammatory, cytotoxic, and anti-cancer properties, among others.[2][4][5] While the chemical structure of this compound is known, there is currently a notable absence of published experimental data detailing its specific biological efficacy and mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a proposed framework for the systematic evaluation of this compound's efficacy. By leveraging established experimental protocols and comparing potential findings with well-characterized inhibitors, this framework aims to facilitate a comprehensive understanding of this novel compound's therapeutic potential. The primary focus of this proposed analysis will be on two of the most promising activities associated with aporphine alkaloids: cytotoxicity and anti-inflammatory effects.

Proposed Efficacy Evaluation of this compound

Based on the known biological activities of structurally related aporphine alkaloids, a two-pronged approach is recommended for evaluating the efficacy of this compound: assessment of its cytotoxic and anti-inflammatory potential.

Part 1: Cytotoxicity Assessment

Many aporphine alkaloids have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] Therefore, a primary avenue of investigation should be the characterization of this compound's cytotoxic profile.

Proposed Comparison Inhibitors (Cytotoxicity):

To contextualize the cytotoxic potential of this compound, it is recommended to perform parallel experiments with established chemotherapy agents that have well-defined mechanisms of action. Suitable comparators would include:

  • Doxorubicin: A topoisomerase II inhibitor and widely used chemotherapeutic agent.

  • Paclitaxel: A microtubule-stabilizing agent.[6]

  • Cisplatin: A DNA cross-linking agent.

Table 1: Proposed Data Summary for Comparative Cytotoxicity Analysis

CompoundCell LineIC50 (µM)Mechanism of Action
This compound A549 (Lung)To be determinedTo be determined
MCF-7 (Breast)To be determined
HCT116 (Colon)To be determined
Doxorubicin A549 (Lung)Literature ValueTopoisomerase II Inhibitor
MCF-7 (Breast)Literature Value
HCT116 (Colon)Literature Value
Paclitaxel A549 (Lung)Literature ValueMicrotubule Stabilizer
MCF-7 (Breast)Literature Value
HCT116 (Colon)Literature Value
Cisplatin A549 (Lung)Literature ValueDNA Cross-linking Agent
MCF-7 (Breast)Literature Value
HCT116 (Colon)Literature Value

Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The known inhibitors are prepared similarly. Cells are treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Cytotoxicity Experimental Workflow start Seed cancer cells in 96-well plates overnight Incubate overnight for cell adherence start->overnight Step 1 treatment Treat cells with this compound and known inhibitors at various concentrations overnight->treatment Step 2 incubation Incubate for 48-72 hours treatment->incubation Step 3 mtt Add MTT reagent and incubate for 4 hours incubation->mtt Step 4 dissolve Dissolve formazan crystals with DMSO mtt->dissolve Step 5 read Measure absorbance at 570 nm dissolve->read Step 6 analysis Calculate cell viability and determine IC50 values read->analysis Step 7

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Part 2: Anti-inflammatory Activity Assessment

Several alkaloids from the Hernandiaceae family have been reported to possess anti-inflammatory properties.[2][3] A key mechanism often implicated is the inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandins. Therefore, evaluating the effect of this compound on these pathways is a logical next step.

Proposed Comparison Inhibitors (Anti-inflammatory):

For comparative analysis of anti-inflammatory activity, the following well-characterized inhibitors are recommended:

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.

  • L-NAME (Nω-Nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase (iNOS).

Table 2: Proposed Data Summary for Comparative Anti-inflammatory Analysis

CompoundAssayIC50 (µM)Target Pathway
This compound NO Production (LPS-stimulated RAW 264.7)To be determinediNOS/NO Pathway
COX-2 InhibitionTo be determinedCOX-2/Prostaglandin Pathway
Indomethacin NO Production (LPS-stimulated RAW 264.7)Literature ValueCOX Pathway
COX-2 InhibitionLiterature Value
L-NAME NO Production (LPS-stimulated RAW 264.7)Literature ValueiNOS/NO Pathway
COX-2 InhibitionLiterature Value

Experimental Protocols:

In Vitro Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or known inhibitors for 1 hour.

  • Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at 540 nm.

  • Data Analysis: A standard curve is generated using sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibitors Potential Inhibition Points LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS COX2 COX-2 Gene Expression NFkB->COX2 NO Nitric Oxide (NO) Production iNOS->NO Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammatory Response NO->Inflammation Prostaglandins->Inflammation This compound This compound (?) This compound->iNOS This compound->COX2 LNAME L-NAME LNAME->iNOS Indomethacin Indomethacin Indomethacin->COX2

Caption: Potential inhibition points of this compound in the inflammatory pathway.

Conclusion

While this compound belongs to a class of alkaloids with demonstrated therapeutic potential, a comprehensive evaluation of its efficacy is required. The experimental frameworks proposed in this guide provide a clear and systematic approach to characterizing its cytotoxic and anti-inflammatory activities. By employing standardized assays and comparing the results with well-known inhibitors, researchers can effectively elucidate the compound's mechanism of action and establish a foundation for further preclinical and clinical development. The data generated from these studies will be crucial in determining whether this compound represents a viable candidate for novel therapeutic applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methoxyoxohernandaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Methoxyoxohernandaline, a compound of interest in pharmaceutical research. Due to the limited availability of specific analytical data for this compound, this guide utilizes validated methods for structurally similar aporphine alkaloids as a reliable proxy. The cross-validation of these methods is crucial for ensuring data integrity, consistency, and regulatory compliance across different laboratories and techniques.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of two common analytical techniques, High-Performance Liquid Chromatography with UV-Visible and Mass Spectrometric Detection (HPLC-UV-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are compared below. The data is based on validated methods for representative aporphine alkaloids.[1][2][3][4]

Performance ParameterHPLC-UV-MS MethodUHPLC-MS/MS Method
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 1 - 15 µg/mL0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 5 - 50 µg/mL0.5 - 5.0 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Analysis Time 20 - 40 minutes< 10 minutes

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for the analysis of aporphine alkaloids and can be adapted for this compound.

High-Performance Liquid Chromatography with UV-Visible and Mass Spectrometric Detection (HPLC-UV-MS)

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Sample Preparation:

  • Extraction: Solid samples are extracted with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or maceration.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Detection:

  • UV-Visible Detector: Wavelength is set at the maximum absorbance of this compound (determined by UV scan).

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

4. Quantification:

  • An external standard calibration curve is generated using a certified reference standard of a closely related aporphine alkaloid or, if available, this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of trace amounts of this compound.

1. Sample Preparation:

  • Extraction: Similar to the HPLC method, but may involve a solid-phase extraction (SPE) clean-up step for complex matrices.

  • Filtration: The extract is filtered through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

  • Column: C18 or HSS T3 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A rapid gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Detection:

  • Tandem Mass Spectrometer: ESI in positive ion mode with Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and an internal standard.

4. Quantification:

  • Quantification is performed using an internal standard method to correct for matrix effects and variations in instrument response.

Mandatory Visualization

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, ensuring the reliability and comparability of results. This process is essential when transferring a method between laboratories or comparing a new method against an established one.

cluster_0 Method A (e.g., HPLC-UV-MS) cluster_1 Method B (e.g., UHPLC-MS/MS) A1 Sample Set 1 AnalysisA Analysis with Method A A1->AnalysisA A2 Sample Set 2 A2->AnalysisA A3 Sample Set 3 A3->AnalysisA B1 Sample Set 1 AnalysisB Analysis with Method B B1->AnalysisB B2 Sample Set 2 B2->AnalysisB B3 Sample Set 3 B3->AnalysisB Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) AnalysisA->Comparison AnalysisB->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway for Analytical Method Validation

This diagram outlines the logical progression and key parameters that are assessed during the validation of an analytical method according to international guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7]

cluster_validation_params Validation Parameters Start Method Development Validation Method Validation Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated Routine Routine Analysis Validated->Routine

Caption: Key parameters in the analytical method validation process.

References

A Comparative Guide to Target Validation and Binding Assays for Novel Compounds: A Hypothetical Case Study of 3-Methoxyoxohernandaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyoxohernandaline is a natural product with potential therapeutic applications. However, its molecular target and mechanism of action remain to be elucidated. This guide provides a comprehensive framework for the target validation and development of binding assays for a novel compound such as this compound. By presenting detailed experimental protocols and hypothetical comparative data, this document serves as a practical resource for researchers aiming to characterize new chemical entities in the drug discovery pipeline.

Section 1: Target Identification and Validation Workflow

The initial step in characterizing a new bioactive compound is to identify its molecular target(s). A typical workflow involves a combination of computational and experimental approaches to generate and validate hypotheses.

G cluster_0 Target Identification cluster_1 Target Engagement cluster_2 Functional Validation In Silico Screening In Silico Screening Affinity Chromatography Affinity Chromatography In Silico Screening->Affinity Chromatography Hypothesis Generation Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Protein Pulldown Candidate Targets Candidate Targets Mass Spectrometry->Candidate Targets Protein ID CETSA CETSA Candidate Targets->CETSA Validation in Cells Validated Target Validated Target CETSA->Validated Target Confirmation of Binding Signaling Pathway Analysis Signaling Pathway Analysis Validated Target->Signaling Pathway Analysis Cellular Assays Phenotypic Assays Phenotypic Assays Signaling Pathway Analysis->Phenotypic Assays Functional Outcome

Caption: A general workflow for the identification and validation of a novel compound's molecular target.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[1][2][3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[1][4]

Objective: To confirm the engagement of this compound with its putative target protein in intact cells.

Materials:

  • Cell line expressing the target protein of interest.

  • This compound and control compounds.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer (e.g., Triton X-100 based).

  • Antibodies for the target protein for Western blotting.

  • Standard Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Culture the cells to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend in PBS with protease inhibitors. Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature. A temperature gradient is typically used to determine the melting curve of the protein.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Section 2: Hypothetical Target and Signaling Pathway

For the purpose of this guide, we will hypothesize that this compound targets the Human Epidermal Growth Factor Receptor 2 (HER2) , a receptor tyrosine kinase frequently overexpressed in breast cancer.[5][6][7] The binding of this compound is presumed to inhibit the kinase activity of HER2, thereby disrupting downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[6][8]

G PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound HER2 HER2 This compound->HER2 Inhibition HER2->Ras

Caption: Hypothetical inhibition of the HER2 signaling pathway by this compound.

Section 3: Binding Assays

Once a target is validated, binding assays are crucial for quantifying the interaction between the compound and the target protein. This data is essential for structure-activity relationship (SAR) studies and lead optimization.

Comparative Data for HER2 Inhibitors

The following table presents hypothetical data comparing this compound with known HER2 inhibitors.

CompoundAssay TypeTargetIC50 (nM)Kd (nM)Ki (nM)
This compound FPHER275-45
This compound SPRHER2-60-
LapatinibKinaseHER2251512
NeratinibKinaseHER2521
TrastuzumabELISAHER2500350-
Experimental Protocol: Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[9][10][11][12] A competitive FP assay can be used to determine the binding affinity of an unlabeled compound like this compound.[13]

Objective: To determine the inhibitory constant (Ki) of this compound for the HER2-tracer interaction.

Materials:

  • Recombinant HER2 protein.

  • A fluorescently labeled ligand (tracer) that binds to HER2.

  • This compound and control compounds.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • A microplate reader with FP capabilities.

Procedure:

  • Assay Setup: In a 384-well black plate, add the assay buffer, a fixed concentration of HER2 protein, and a fixed concentration of the tracer.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include wells with no compound (maximum polarization) and wells with no HER2 protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the polarization values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Measurement cluster_2 Data Analysis Prepare Reagents Prepare Reagents Add Target Protein Add Target Protein Prepare Reagents->Add Target Protein Add Labeled Ligand Add Labeled Ligand Add Target Protein->Add Labeled Ligand Add Unlabeled Competitor Add Unlabeled Competitor Add Labeled Ligand->Add Unlabeled Competitor Incubate Incubate Add Unlabeled Competitor->Incubate Read Signal Read Signal Incubate->Read Signal Generate Curve Generate Curve Read Signal->Generate Curve Calculate IC50/Ki Calculate IC50/Ki Generate Curve->Calculate IC50/Ki

Caption: Workflow for a competitive binding assay.

Experimental Protocol: Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[14][15][16][17]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the interaction between this compound and HER2.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Recombinant HER2 protein.

  • This compound.

  • Immobilization buffers (e.g., acetate buffer pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS).

Procedure:

  • Ligand Immobilization: Immobilize the HER2 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations of this compound in the running buffer. Inject the solutions sequentially over the sensor surface, from the lowest to the highest concentration.

  • Association and Dissociation: Monitor the binding response (in Resonance Units, RU) during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd). The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Conclusion

The successful characterization of a novel compound like this compound hinges on a systematic approach to target validation and binding analysis. This guide has outlined a hypothetical yet rigorous workflow, from initial target engagement studies using CETSA to the detailed kinetic analysis of binding through FP and SPR assays. By employing these methods and comparing the resulting data with known inhibitors, researchers can effectively elucidate the mechanism of action of new therapeutic candidates and advance them through the drug discovery process.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Methoxyoxohernandaline

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling specialized compounds like 3-Methoxyoxohernandaline, adherence to proper disposal protocols is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile

Quantitative Data for Analogous Compounds

To provide a framework for understanding the potential hazards, the following table summarizes key quantitative data from the SDS of structurally related compounds. This information should be used as a general guideline for handling and disposal.

Property3-Methoxy-N,N-dimethylbenzylamine2-Hydroxy-3-methoxybenzaldehyde3-Methoxyphenol
Physical State LiquidSolidLiquid
Boiling Point 105 °C @ 13 mmHgNot AvailableNot Available
Flash Point 96 °CNot Available112 °C
Acute Oral Toxicity Not AvailableHarmful if swallowed[2]Category 4[3]
Skin Corrosion/Irritation Causes skin irritation[1]Causes skin irritation[2]Category 2[3]
Serious Eye Damage/Irritation Causes serious eye irritation[1]Causes serious eye irritation[2]Category 1[3]

Experimental Protocol: Standard Chemical Waste Disposal

The following protocol outlines the standard operating procedure for the disposal of this compound and other hazardous chemical waste.

1. Waste Identification and Segregation:

  • Classify this compound as a hazardous chemical waste.
  • Segregate it from other waste streams, particularly incompatible materials like strong acids, bases, and oxidizers[4][5].

2. Container Selection and Labeling:

  • Use a designated, leak-proof hazardous waste container with a secure, screw-on cap[4][6]. The container must be compatible with the chemical.
  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[7][8][9].
  • On the label, clearly write the full chemical name "this compound," its concentration, and the date of accumulation[4][8]. Do not use abbreviations or chemical formulas[4][8].

3. Waste Accumulation and Storage:

  • Do not fill the waste container beyond 80% of its capacity to allow for expansion[4].
  • Keep the container closed at all times, except when adding waste[6][7].
  • Store the waste container in a designated, well-ventilated, and secondary containment area to prevent spills from reaching the environment[6][7].
  • Be aware of and adhere to your institution's limits on the quantity of hazardous waste that can be stored and the maximum storage time allowed before it must be collected[6].

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent[7][10].
  • The rinsate from this cleaning process is also considered hazardous waste and must be collected in a designated hazardous waste container[7].
  • Once properly cleaned, the container can be disposed of as regular trash after defacing any hazard labels[10].

5. Scheduling Waste Collection:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your full waste container[6][7].
  • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash[4][8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_collection Waste Collection & Storage start Begin Disposal Process for This compound is_waste Is the chemical designated as waste? start->is_waste container Select a compatible, leak-proof container with a screw-top lid. is_waste->container Yes improper_disposal Improper Disposal (Drain or Trash) is_waste->improper_disposal No, but disposed of improperly label_container Affix 'Hazardous Waste' label. Clearly write full chemical name and date. container->label_container add_waste Add waste to container (do not exceed 80% capacity). Keep container closed when not in use. label_container->add_waste storage Store in a designated secondary containment area, segregated from incompatible materials. add_waste->storage schedule_pickup Contact EHS or a licensed contractor for hazardous waste collection. storage->schedule_pickup disposal Professional Disposal (Approved Waste Disposal Plant) schedule_pickup->disposal

References

Personal protective equipment for handling 3-Methoxyoxohernandaline

Author: BenchChem Technical Support Team. Date: November 2025

Given the absence of specific toxicological data, 3-Methoxyoxohernandaline should be handled with caution, assuming it may pose hazards such as skin, eye, and respiratory irritation, and potential acute toxicity.[5] Adherence to stringent safety protocols is essential to minimize exposure risk for all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling compounds with unknown hazard profiles. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles and Face ShieldSafety goggles should be chemical splash-proof and compliant with ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles, especially when there is a risk of splashes or aerosol generation.[1][2][6]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling chemicals.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended. Contaminated gloves must be disposed of properly after use in accordance with institutional guidelines.[7]
Body Laboratory Coat or Chemical-Protective SuitA fully buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-protective suit may be necessary.[6]
Respiratory RespiratorAll handling of solid or powdered forms of the compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][4] If engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) may be required.[8]
Feet Closed-Toe ShoesStreet shoes such as sandals or perforated shoes are not permitted in the laboratory. Substantial, closed-toe shoes are required to protect against spills.[7]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.[5]

  • Aerosol Prevention: Procedures that may generate dust or aerosols should be minimized. If unavoidable, they must be performed within a containment device like a fume hood.

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed, clearly labeled container.[1][3]

Disposal Plan:

  • Waste Management: All waste materials, including unused compounds and contaminated PPE (gloves, wipes, etc.), must be treated as hazardous waste.

  • Containerization: Dispose of waste in designated, sealed, and properly labeled containers.

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.[2][3]

Emergency First Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

PPE_Workflow_for_Novel_Compounds PPE Selection Workflow for this compound start Start: Handling This compound risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment fume_hood Work in a Chemical Fume Hood? risk_assessment->fume_hood yes_hood Yes fume_hood->yes_hood no_hood No (Not Recommended) Consult EHS fume_hood->no_hood ppe_selection Select Core PPE yes_hood->ppe_selection respirator Wear NIOSH-approved Respirator no_hood->respirator respirator->ppe_selection core_ppe Lab Coat Chemical Goggles Nitrile/Neoprene Gloves ppe_selection->core_ppe splash_risk Potential for Splash/Aerosol? core_ppe->splash_risk yes_splash Yes splash_risk->yes_splash no_splash No splash_risk->no_splash enhanced_ppe Add Face Shield Double Gloves Consider Protective Suit yes_splash->enhanced_ppe proceed Proceed with Experiment Using Selected PPE no_splash->proceed enhanced_ppe->proceed

Caption: PPE selection workflow for novel compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.